2-Chloro-6-nitroquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWIAHPYYLBQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284477 | |
| Record name | 2-chloro-6-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-25-9 | |
| Record name | 6272-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-6-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enduring Legacy of Quinoxalines: A Technical Guide to Their History, Discovery, and Therapeutic Potential
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has been a subject of intense scientific scrutiny for over a century.[1] First synthesized in the late 19th century, this privileged structure has demonstrated a remarkable breadth of biological activities, establishing itself as a cornerstone in medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth exploration of the history, discovery, and evolution of quinoxaline compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for professionals in the field.
A Historical Milestone: The Dawn of Quinoxaline Chemistry
The journey of quinoxaline chemistry began in 1884 with the pioneering work of German chemists Wilhelm Körner and Oscar Hinsberg.[3] They reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] This fundamental reaction, often referred to as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of this versatile class of compounds.
The Classical Hinsberg-Körner Synthesis: A Foundational Protocol
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
-
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
-
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,3-diphenylquinoxaline.
-
Evolution of Synthetic Methodologies
While the Hinsberg-Körner reaction remains a staple, the field of organic synthesis has witnessed the development of numerous innovative and efficient methods for quinoxaline synthesis. These modern approaches often offer advantages in terms of yield, reaction time, and environmental impact.
Modern Synthetic Protocols
Modern synthetic strategies for quinoxaline derivatives include microwave-assisted synthesis, the use of green catalysts, and one-pot procedures. A representative modern protocol is provided below.
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline Derivatives
-
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (5 mL)
-
Microwave reactor vials
-
-
Procedure:
-
In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).
-
The Broad Spectrum of Biological Activity
Quinoxaline derivatives have garnered significant interest in the pharmaceutical industry due to their wide array of biological activities.[1][2] These compounds have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer properties of quinoxaline derivatives against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives (IC₅₀ in µM)
| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 14 | MCF-7 (Breast) | 2.61 | [6] |
| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [6] |
| Compound 8 | HepG2 (Liver) | 5.27 ± 0.72 | [6] |
| Compound 8 | A549 (Lung) | 6.91 ± 0.84 | [6] |
| Compound 19 | MGC-803 (Gastric) | 9 | [6] |
| Compound 20 | T-24 (Bladder) | 8.9 | [6] |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [6] |
| Compound XVa | HCT116 (Colon) | 4.4 | [7] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [7] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [7] |
| Compound VIId | HCT-116 (Colon) | 7.8 | [7] |
| Compound 4i | A549 (Lung) | 3.902 ± 0.098 | [8] |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [9] |
| Compound IV | PC-3 (Prostate) | 2.11 | [10] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and quinoxaline derivatives have shown considerable promise in this area.[11][12]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Derivatives against Bacterial Strains (µg/mL)
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2d | Escherichia coli | 8 | [11] |
| Compound 3c | Escherichia coli | 8 | [11] |
| Compound 25 | Staphylococcus aureus | 0.25 - 1 | [13] |
| Compound 31 | Staphylococcus aureus | 0.25 - 1 | [13] |
| Quinoxaline derivative | MRSA | 4 | [14] |
| Compound 9 | Staphylococcus aureus | 0.12 | [15] |
| Compound 10 | Staphylococcus aureus | 0.24 | [15] |
| Compound 7 | MRSA | 2 | [15] |
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of quinoxaline derivatives are often attributed to their ability to modulate critical cellular signaling pathways. Many of these compounds function as kinase inhibitors, targeting enzymes that play a pivotal role in cell growth, differentiation, and survival.
Inhibition of Receptor Tyrosine Kinases
Quinoxaline-based compounds have been shown to inhibit several receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shutterstock.com [shutterstock.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 2-Chloro-6-nitroquinoxaline step-by-step
An in-depth technical guide on the synthesis of 2-Chloro-6-nitroquinoxaline is presented for researchers, scientists, and drug development professionals. This document outlines a reliable two-step synthetic pathway, commencing with the formation of a quinoxalinone intermediate, followed by a robust chlorination step. Detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow are provided to ensure clarity and reproducibility.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with glyoxylic acid to form the key intermediate, 6-nitroquinoxalin-2(1H)-one. The subsequent step is the conversion of the hydroxyl group of the quinoxalinone to a chloride using a potent chlorinating agent, phosphorus oxychloride (POCl₃).
Data Presentation
The following tables summarize the key quantitative data for each synthetic step, including reactants, conditions, and typical outcomes.
Table 1: Synthesis of 6-nitroquinoxalin-2(1H)-one
| Parameter | Value/Description | Reference |
| Starting Material | 4-nitro-1,2-phenylenediamine | [1][2] |
| Reagent | Glyoxylic acid monohydrate | [2] |
| Solvent | Methanol or Aqueous Methanol | [1][2] |
| Temperature | 0 °C to room temperature | [1][2] |
| Reaction Time | ~2-4 hours | [1] |
| Typical Yield | >90% | [1] |
| Product | 6-nitroquinoxalin-2(1H)-one | [1][2] |
Table 2: Chlorination of 6-nitroquinoxalin-2(1H)-one
| Parameter | Value/Description | Reference |
| Starting Material | 6-nitroquinoxalin-2(1H)-one | [3][4] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [3][4] |
| Reagent Volume | 10-20 volumes (excess) | [3] |
| Catalyst (optional) | Pyridine or other organic base | [4] |
| Temperature | 100-110 °C (Reflux) | [3] |
| Reaction Time | 2-4 hours | [3][4] |
| Typical Yield | High | [4] |
| Product | This compound | [3] |
Experimental Protocols
Step 1: Synthesis of 6-nitroquinoxalin-2(1H)-one
This procedure is adapted from established methods for the synthesis of 2-hydroxyquinoxaline derivatives.[1][2]
Materials:
-
4-nitro-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, prepare a solution of glyoxylic acid monohydrate (1.2 equivalents) in methanol (approx. 10-15 mL per gram of diamine).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add solid 4-nitro-1,2-phenylenediamine (1.0 equivalent) portion-wise to the cold glyoxylic acid solution over 30-60 minutes. Maintaining the temperature at or below 5 °C is crucial for selectivity and to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The product is expected to precipitate from the solution as a solid.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 6-nitroquinoxalin-2(1H)-one, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol details the chlorination of the quinoxalinone intermediate using phosphorus oxychloride.[3]
Materials:
-
6-nitroquinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser with a drying tube (or inert atmosphere setup)
-
Heating mantle
-
Ice-cold water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry round-bottom flask, suspend 6-nitroquinoxalin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, approx. 10-15 volumes).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by TLC (after careful quenching of a small aliquot).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).
-
Quenching: Slowly and carefully pour the residual reaction mass onto a stirred beaker of ice-cold water. This is a highly exothermic step. A precipitate of the crude product should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Mandatory Visualization
The following diagram illustrates the two-step synthetic workflow for producing this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-nitroquinoxaline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyrazine ring, a chloro leaving group, and a strong electron-withdrawing nitro group, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and characterization, and the reactivity of this compound, with a focus on its application in drug development.
Physicochemical Properties
This compound typically presents as a yellow to orange crystalline solid with moderate solubility in common organic solvents.[1] The presence of the nitro group significantly influences its chemical reactivity, enhancing its electron-withdrawing characteristics.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 6272-25-9 | [] |
| Molecular Formula | C₈H₄ClN₃O₂ | [1][3][] |
| Molecular Weight | 209.59 g/mol | [3][] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 208-209 °C | |
| Boiling Point | 350.5 ± 37.0 °C (Predicted) | [4] |
| Density | 1.566 g/cm³ (Predicted) | [4] |
| LogP | 1.81 | [5] |
| Solubility | Moderate solubility in organic solvents | [1] |
| Canonical SMILES | C1=CC2=NC(=CN=C2C=C1--INVALID-LINK--[O-])Cl | [] |
| InChI Key | QVWIAHPYYLBQFI-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the chlorination of the corresponding 6-nitroquinoxalin-2-ol. This method leverages commercially available starting materials and proceeds with high efficiency.
Materials:
-
6-nitroquinoxalin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroquinoxalin-2-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, e.g., 10-15 eq).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Dry the purified product under vacuum to yield this compound as a solid.
Characterization Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm).[6][7] Due to the asymmetry of the molecule, four distinct signals corresponding to the four aromatic protons are expected. The protons on the benzene ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts. The proton on the pyrazine ring is also expected to be significantly deshielded.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms.[8][9] Carbons attached to or near the electronegative nitrogen, chlorine, and nitro groups will be shifted downfield. The carbon bearing the chlorine (C2) and the carbons of the pyrazine ring are expected in the δ 140-155 ppm range, while the carbon attached to the nitro group (C6) will also be significantly downfield.[10]
2.2.2 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present in the molecule.[11][12][13]
-
Aromatic C-H Stretch: Peaks are expected in the 3000-3100 cm⁻¹ region.[13]
-
Aromatic C=C and C=N Stretch: Medium to strong absorptions will appear in the 1400-1600 cm⁻¹ range.[11]
-
N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: one for the asymmetric stretch around 1520-1560 cm⁻¹ and one for the symmetric stretch around 1345-1385 cm⁻¹.[13]
-
C-Cl Stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹, corresponds to the carbon-chlorine bond.[13]
2.2.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 209.59).[14]
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.
Reactivity and Role in Drug Development
The chemical reactivity of this compound is dominated by the susceptibility of the C2 position to nucleophilic aromatic substitution (SₙAr).[15] The pyrazine ring's nitrogen atoms and the potent electron-withdrawing nitro group at the C6 position activate the C-Cl bond, making it an excellent leaving group.[1][16]
This reactivity is highly valuable in drug discovery, allowing for the facile introduction of a wide array of nucleophiles—such as amines, thiols, and alcohols—to generate diverse libraries of substituted quinoxaline derivatives.[15][17] Quinoxaline scaffolds are recognized as "privileged structures" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potential antimicrobial and antitumor properties.[1][18] The this compound core serves as a key intermediate for synthesizing these potentially therapeutic molecules.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Role as a building block in medicinal chemistry via SₙAr reactions.
Conclusion
This compound is a highly functionalized heterocyclic compound with well-defined physicochemical properties that make it an invaluable precursor in organic synthesis. Its activated C-Cl bond allows for predictable and efficient modification through nucleophilic aromatic substitution, providing a robust platform for the development of novel compounds. For researchers in drug discovery, this molecule represents a key starting material for creating libraries of quinoxaline derivatives to explore structure-activity relationships and identify new therapeutic leads. The experimental protocols and data presented herein serve as a foundational guide for the synthesis, characterization, and strategic utilization of this versatile chemical entity.
References
- 1. CAS 6272-25-9: this compound | CymitQuimica [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 6272-25-9 [chemicalbook.com]
- 5. Hit2Lead | this compound | SC-8896890 [hit2lead.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. compoundchem.com [compoundchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. benchchem.com [benchchem.com]
- 16. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitroquinoxaline is a substituted quinoxaline derivative of significant interest in medicinal chemistry. The quinoxaline scaffold is a core component of various biologically active compounds, and the presence of a chloro and a nitro group offers versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with detailed experimental protocols for its synthesis and spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and comparison with known spectra of similar quinoxaline derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.05 | d | 2.1 | H-5 |
| 8.85 | s | - | H-3 |
| 8.50 | dd | 9.2, 2.1 | H-7 |
| 8.01 | d | 9.2 | H-8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 150.2 | C-6 |
| 147.8 | C-2 |
| 145.1 | C-8a |
| 144.5 | C-3 |
| 141.9 | C-4a |
| 131.8 | C-8 |
| 126.4 | C-7 |
| 122.1 | C-5 |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1610-1580 | Medium | C=N stretch (quinoxaline ring) |
| 1530-1510 | Strong | Asymmetric NO₂ stretch |
| 1480-1450 | Medium | Aromatic C=C stretch |
| 1355-1335 | Strong | Symmetric NO₂ stretch |
| 850-820 | Strong | C-H out-of-plane bend |
| 750-720 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 209/211 | 100/33 | [M]⁺ (Molecular ion) |
| 180/182 | 20/7 | [M-NO]⁺ |
| 179 | 40 | [M-NO₂]⁺ |
| 163 | 15 | [M-Cl]⁺ |
| 149 | 30 | [M-NO-Cl]⁺ |
| 127 | 25 | [C₇H₄N]⁺ |
| 102 | 10 | [C₆H₄N]⁺ |
Experimental Protocols
The following sections detail the proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.
A plausible synthetic route involves the nitration of 2-chloroquinoxaline.
Materials:
-
2-Chloroquinoxaline
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroquinoxaline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Use a proton-decoupled pulse sequence with a sufficient number of scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet for background correction.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS). Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the analytical process for the characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for spectroscopic characterization.
Early Studies on Nitroquinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on nitroquinoxaline derivatives, focusing on their synthesis, chemical properties, and initial biological evaluations, primarily from the mid-20th century. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, comparative data, and a historical perspective on the emergence of this important class of heterocyclic compounds.
Core Synthetic Methodologies
The early synthesis of nitroquinoxaline derivatives was largely centered around two seminal methods: the Hinsberg quinoxaline synthesis for the core quinoxaline structure and the Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.
Hinsberg Quinoxaline Synthesis
First described by Oscar Hinsberg in 1885, this reaction involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound to form the quinoxaline ring system.[1][2] For the synthesis of nitroquinoxalines, a nitro-substituted o-phenylenediamine is typically used.
This protocol is a representative example of the Hinsberg reaction for the synthesis of a simple nitroquinoxaline derivative.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A solution of 4-nitro-1,2-phenylenediamine (1 mole) in ethanol is prepared.
-
A stoichiometric amount of glyoxal (1 mole) is added to the solution.
-
A catalytic amount of concentrated hydrochloric acid is added to the reaction mixture.
-
The mixture is refluxed for 2-3 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude 6-nitroquinoxaline is washed with cold ethanol and dried.
-
Recrystallization from ethanol can be performed for further purification.
Beirut Reaction for Quinoxaline-1,4-Dioxides
Developed in 1965 by M.J. Haddadin and C.H. Issidorides, the Beirut reaction provides a direct route to quinoxaline-1,4-dioxides.[3][4][5][6] This reaction involves the cyclization of a benzofuroxan with an enolate ion derived from a β-dicarbonyl compound or a similar active methylene compound.[3]
This protocol illustrates the application of the Beirut reaction for the synthesis of a substituted nitroquinoxaline-1,4-dioxide.
Materials:
-
5-Nitrobenzofuroxan
-
Benzyl methyl ketone
-
Methanol
-
Ammonia (gas) or a solution in methanol
Procedure:
-
5-Nitrobenzofuroxan (1 mole) is dissolved in methanol.
-
Benzyl methyl ketone (1 mole) is added to the solution.
-
The mixture is cooled in an ice bath, and ammonia gas is bubbled through the solution, or a methanolic ammonia solution is added dropwise until the reaction is complete (monitored by TLC).
-
The reaction mixture is stirred at room temperature for several hours.
-
The precipitated product is collected by filtration.
-
The crude product is washed with cold methanol and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Early Biological Evaluation: Antimicrobial Activity
Early investigations into the biological properties of nitroquinoxaline derivatives quickly identified their potential as antimicrobial agents. The di-N-oxide derivatives, in particular, showed significant activity.
Antimicrobial Screening
The primary method for evaluating the antibacterial activity of these new compounds during the mid-20th century was the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
This protocol outlines a typical broth dilution method used for antimicrobial susceptibility testing during that era.[7][8][9]
Materials:
-
Test compound (nitroquinoxaline derivative)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Schaedler broth)[9]
-
Sterile test tubes
-
Incubator
Procedure:
-
A series of twofold dilutions of the test compound is prepared in sterile nutrient broth in a set of test tubes.
-
Each tube is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 10^5 CFU/mL.
-
A positive control tube (broth and inoculum, no compound) and a negative control tube (broth only) are included.
-
The tubes are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Quantitative Data from Early Studies
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 6-Nitroquinoxaline | >100 | >100 |
| 2-Methyl-6-nitroquinoxaline | 64 | 128 |
| Quinoxaline-1,4-dioxide | 32 | 16 |
| 6-Nitroquinoxaline-1,4-dioxide | 8 | 4 |
Mechanism of Action of Quinoxaline-1,4-Dioxides
Pioneering work by Suter et al. in 1978 elucidated the fundamental mechanism of action of quinoxaline-di-N-oxides as antibacterial agents. Their research demonstrated that these compounds act as bioreductive prodrugs.
Under anaerobic conditions, which are often found in bacterial environments, the di-N-oxide is reduced by bacterial reductases to form a radical anion intermediate. This highly reactive species is then believed to be responsible for the observed biological effects, primarily the inhibition of DNA synthesis and the induction of DNA degradation. The requirement for anaerobic or microaerophilic conditions for optimal activity is a key characteristic of this class of compounds.
Visualizations
Synthetic Workflows
Caption: Generalized workflows for the Hinsberg synthesis of nitroquinoxalines and the Beirut reaction for nitroquinoxaline-1,4-dioxides.
Mechanism of Action
Caption: Proposed mechanism of action for the antibacterial activity of quinoxaline-1,4-dioxides based on early studies.
References
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth-dilution method for determining the antibiotic susceptibility of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-6-nitroquinoxaline molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and predicted spectroscopic data for 2-Chloro-6-nitroquinoxaline. This compound serves as a key intermediate in medicinal chemistry and materials science, valued for its reactive sites that allow for diverse chemical modifications.
Molecular Structure and Chemical Formula
This compound is a heterocyclic aromatic compound. Its structure consists of a quinoxaline core, which is a fused bicyclic system of a benzene ring and a pyrazine ring. A chlorine atom is substituted at the 2-position of the pyrazine ring, and a nitro group is attached to the 6-position of the benzene ring.[1] This substitution pattern significantly influences the molecule's reactivity, particularly for nucleophilic aromatic substitution reactions.
Molecular Formula: C₈H₄ClN₃O₂[1][2][3]
Molecular Structure Diagram:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is typically a yellow to orange crystalline solid and sees use as a building block in organic synthesis, including for protein degraders.[1]
| Property | Value | Reference |
| CAS Number | 6272-25-9 | [1] |
| Molecular Formula | C₈H₄ClN₃O₂ | [2][3][4][5] |
| Molecular Weight | 209.59 g/mol | [2][3][4][5] |
| Appearance | Yellow to orange crystalline solid | [1] |
| InChI | InChI=1S/C8H4ClN3O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H | [1] |
| SMILES | C1=C(C2=NC(=C(N=C2C=C1)Cl)N)N(=O)=O | [4] |
Synthesis Protocol
A common and effective method for the synthesis of this compound is the chlorination of its corresponding hydroxyl precursor, 6-nitroquinoxalin-2-ol. This reaction typically employs a strong chlorinating agent like phosphoryl chloride (POCl₃). The protocol described here is adapted from a well-established procedure for a similar isomer, 2-chloro-7-nitroquinoxaline.[6]
Reaction Scheme:
6-nitroquinoxalin-2-ol → this compound
Materials and Reagents:
-
6-nitroquinoxalin-2-ol
-
Phosphoryl chloride (POCl₃)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend 6-nitroquinoxalin-2-ol (1 equivalent) in phosphoryl chloride (POCl₃, ~1.5 mL per gram of starting material).
-
Heat the mixture to reflux and maintain this temperature for approximately 3 hours. The reaction should be monitored for the consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a stirred mixture of crushed ice and water.
-
Slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold deionized water to remove any residual acid.
-
Dry the collected solid under vacuum to yield this compound.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are provided for a standard deuterated solvent like CDCl₃ or DMSO-d₆.
| ¹H NMR Data (Predicted) | |||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.8 - 9.0 | Singlet (s) | - |
| H-5 | ~8.1 - 8.3 | Doublet (d) | ~9.0 |
| H-7 | ~8.5 - 8.7 | Doublet of Doublets (dd) | ~9.0, ~2.5 |
| H-8 | ~8.9 - 9.1 | Doublet (d) | ~2.5 |
| ¹³C NMR Data (Predicted) | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 - 150 |
| C-3 | ~145 - 147 |
| C-4a | ~142 - 144 |
| C-5 | ~128 - 130 |
| C-6 | ~149 - 151 |
| C-7 | ~125 - 127 |
| C-8 | ~120 - 122 |
| C-8a | ~138 - 140 |
4.2. Infrared (IR) Spectroscopy
The predicted characteristic absorption bands in the IR spectrum are listed below.
| IR Data (Predicted) | |
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 1590 - 1610 | Aromatic C=C stretch |
| 1520 - 1550 | Asymmetric N-O stretch (NO₂) |
| 1340 - 1360 | Symmetric N-O stretch (NO₂) |
| 1500 - 1520 | C=N stretch (quinoxaline ring) |
| 800 - 850 | C-Cl stretch |
| 850 - 900 | Aromatic C-H out-of-plane bend |
4.3. Mass Spectrometry (MS)
The predicted mass spectrometry data is based on the molecular formula C₈H₄ClN₃O₂.
| Mass Spectrometry Data (Predicted) | |
| Parameter | Value |
| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |
| Calculated Exact Mass | 208.9965 |
| [M]⁺ (monoisotopic) | m/z 209 |
| [M+2]⁺ | m/z 211 (approx. 32% intensity of M⁺ due to ³⁷Cl isotope) |
This guide provides foundational information for researchers working with this compound, offering insights into its structure, properties, synthesis, and expected analytical signatures. As a versatile chemical intermediate, it holds potential for the development of novel pharmaceuticals and functional materials.[1]
References
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Chloro-6-nitroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines detailed, standardized experimental protocols for determining its solubility and stability profiles. These methodologies are based on industry-standard practices, including the shake-flask method for thermodynamic solubility and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines for stability assessment. This guide also includes templates for data presentation and visualizations of the experimental workflows to aid researchers in designing and executing their own studies.
Introduction
This compound is a quinoxaline derivative characterized by a chloro substituent at the 2-position and a nitro group at the 6-position. The quinoxaline scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The electron-withdrawing nature of the chloro and nitro groups on the quinoxaline ring suggests unique reactivity and potential as an intermediate for the synthesis of novel therapeutic agents. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its successful application in research and drug development, influencing aspects from reaction conditions and formulation to bioavailability and shelf-life.
Physicochemical Properties
General physicochemical properties of this compound are summarized in Table 1. It is typically a yellow to orange crystalline solid.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃O₂ | [1] |
| Molecular Weight | 209.59 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [2] |
| Solubility | Moderate solubility in organic solvents | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section provides standardized protocols for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a crucial parameter for pre-formulation studies. The shake-flask method is the gold standard for its determination.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to pre-determined volumes of various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO) in sealed vials. The presence of undissolved solid is essential.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
-
Sample Analysis:
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The results of the thermodynamic solubility studies should be presented in a structured format as shown in Table 2.
Table 2: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | ||
| PBS (pH 5.0) | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Acetonitrile | 25 |
Kinetic Solubility
Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer. It is particularly useful in the early stages of drug discovery for rapid compound profiling.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate.
-
Mix and incubate at a controlled temperature (e.g., 25 °C) for a shorter period (e.g., 1-2 hours).
-
-
Detection:
-
Measure the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering. The point at which precipitation occurs is determined to be the kinetic solubility.
-
Table 3: Kinetic Solubility of this compound
| Buffer System | pH | Kinetic Solubility (µM) |
| Phosphate Buffered Saline | 7.4 | |
| Simulated Gastric Fluid | 1.2 | |
| Simulated Intestinal Fluid | 6.8 |
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method of thermodynamic solubility determination.
Stability Profile
Stability testing is essential to understand how the quality of a chemical compound varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation, or stress testing, exposes this compound to conditions more severe than accelerated stability testing to predict its degradation behavior.
A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for the following studies.
-
Hydrolytic Stability:
-
Acidic Conditions: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutral Conditions: Mix the stock solution with purified water and heat at 60-80 °C for the same time points.
-
Basic Conditions: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for the same time points.
-
At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.
-
-
Oxidative Stability:
-
Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).
-
Analyze samples at various time points by HPLC.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light conditions as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be stored in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
Thermal Stability (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 60 °C, 80 °C) for a defined period.
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
The results from the forced degradation studies should be summarized as shown in Table 4.
Table 4: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | Duration | % Degradation | No. of Degradants | Remarks |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 h | |||
| Base Hydrolysis | 0.1 M NaOH, 80°C | 24 h | |||
| Neutral Hydrolysis | Water, 80°C | 24 h | |||
| Oxidation | 3% H₂O₂, RT | 24 h | |||
| Photolysis | ICH Q1B | - | |||
| Thermal (Solid) | 80°C | 48 h |
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Conclusion
While specific experimental data for the solubility and stability of this compound are not extensively documented, this guide provides a robust framework of standardized protocols for their determination. The outlined methodologies for thermodynamic and kinetic solubility, along with a comprehensive approach to forced degradation studies, will enable researchers to generate the critical data necessary for advancing the research and development of this compound. The provided templates for data presentation and visual workflows are intended to facilitate the systematic collection and reporting of these essential physicochemical properties. Accurate and reproducible data on solubility and stability are indispensable for unlocking the full therapeutic potential of this compound and its derivatives.
References
Theoretical Deep Dive: Unraveling the Electronic Structure of Nitroquinoxalines for Advanced Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of pharmacological activities. The introduction of a nitro functional group onto the quinoxaline core profoundly modulates its electronic properties, often enhancing its biological efficacy, particularly in the realm of anticancer therapeutics. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of nitroquinoxalines, offering insights into their reactivity, stability, and structure-activity relationships (SAR). By leveraging computational chemistry, researchers can predict molecular behavior, screen potential drug candidates, and rationalize experimental outcomes, thereby accelerating the drug discovery pipeline. This document synthesizes key findings from theoretical investigations, presents quantitative data in a structured format, details common computational methodologies, and visualizes logical workflows to furnish a practical resource for professionals in the field.
Core Concepts: The Role of Electronic Structure in Biological Activity
The electronic structure of a molecule, defined by the arrangement and energy of its electrons, is a fundamental determinant of its chemical reactivity and intermolecular interactions. For nitroquinoxalines, key electronic parameters derived from quantum chemical calculations offer a window into their biological mechanisms. The nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution across the quinoxaline ring system. This perturbation of the electronic landscape can enhance the molecule's ability to participate in crucial biological interactions, such as binding to enzyme active sites or intercalating with DNA.
Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for elucidating these properties. DFT calculations provide a robust framework for computing a range of electronic descriptors that correlate with biological activity.[1] These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), are critical for building predictive QSAR models and understanding the nuanced structure-activity relationships of nitroquinoxaline derivatives.[2]
Quantitative Electronic and Biological Data of Nitroquinoxaline Derivatives
The following tables summarize key quantitative data from theoretical and experimental studies on various nitroquinoxaline derivatives. This comparative presentation is designed to facilitate the identification of promising scaffolds and to highlight the interplay between electronic properties and anticancer activity.
Table 1: Calculated Electronic Properties of Selected Nitroquinoxaline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| 6-Nitroquinoxaline-2,3-dione | -7.24 | -3.15 | 4.09 | 5.45 | [3] |
| 5-Nitroquinoxaline | Data not available | Data not available | Data not available | Data not available | [4] |
| 5,7-Dinitroquinoxaline | Data not available | Data not available | Data not available | Data not available | [4] |
| Substituted 6-nitroquinoxalines | Varies with substituent | Varies with substituent | Varies with substituent | Varies with substituent | [3][5] |
Table 2: In Vitro Anticancer Activity of Selected Nitroquinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 6-Nitro-2,3-diphenylquinoxaline | Not specified | Potent activity suggested by SAR | Tubulin polymerization inhibition | [6] |
| Quinoxaline derivative 4m | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | Apoptosis induction (mitochondrial and caspase-3 dependent) | [5] |
| Quinoxaline derivative 4b | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 | Apoptosis induction | [5] |
| Various 6-nitroquinoxaline-2,3-dione derivatives | MCF-7, HCT-116, HepG2 | Varies | Antiproliferative | [3] |
Methodologies: A Guide to Computational Protocols
The theoretical investigation of nitroquinoxalines typically involves a standardized computational workflow. The following sections detail the key experimental and computational protocols cited in the literature.
Computational Methodology: Density Functional Theory (DFT) Calculations
DFT has emerged as the workhorse for theoretical studies on the electronic structure of medium-sized organic molecules like nitroquinoxalines due to its balance of accuracy and computational cost.[1]
1. Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Software: Gaussian, ORCA, GAMESS, etc.
-
Method: A hybrid functional, most commonly B3LYP, is employed.[3][7]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is typically used to provide an accurate description of the electron distribution.[3][8]
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
2. Calculation of Electronic Properties:
-
Objective: To compute key electronic descriptors from the optimized geometry.
-
Properties Calculated:
-
HOMO and LUMO Energies: These frontier molecular orbitals are crucial for determining the molecule's reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.[9][10]
-
HOMO-LUMO Energy Gap (ΔE): This is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[9]
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is used to identify regions susceptible to electrophilic and nucleophilic attack.[7]
-
Other Quantum Chemical Descriptors: Hardness, softness, electronegativity, and electrophilicity index are also often calculated to further characterize reactivity.[1]
-
3. Solvation Effects:
-
Objective: To account for the influence of a solvent on the electronic structure, which is crucial for modeling biological systems.
-
Method: Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used.[10]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is frequently used to determine the cytotoxic effects of potential anticancer compounds.
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[5][11]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the nitroquinoxaline derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.[11]
3. MTT Incubation:
-
After the treatment period, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
5. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[11]
Visualizing the Workflow: From Molecular Structure to Biological Activity
To understand the logical flow of a theoretical investigation into the electronic structure of nitroquinoxalines and its correlation with biological activity, the following diagrams, generated using the DOT language, illustrate a typical computational workflow and the general mechanism of apoptosis induction.
Caption: A logical workflow for the computational analysis of nitroquinoxalines.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by nitroquinoxalines.
Conclusion
Theoretical studies on the electronic structure of nitroquinoxalines provide invaluable insights for the rational design of novel therapeutic agents. The computational methodologies detailed in this guide, particularly DFT calculations, enable the prediction of molecular properties that are strongly correlated with biological activity. The presented quantitative data and workflows serve as a practical resource for researchers aiming to navigate the complex landscape of structure-activity relationships. As computational power and theoretical models continue to advance, the synergy between in silico and experimental approaches will undoubtedly play an increasingly pivotal role in the discovery and development of next-generation nitroquinoxaline-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Proving Ground: An In-depth Technical Guide to the Initial Biological Screening of Novel Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development against a spectrum of diseases, most notably cancer.[1][2][3] This technical guide provides a comprehensive overview of the essential methodologies for the initial biological screening of novel quinoxaline derivatives, with a focus on anticancer evaluation. It offers detailed experimental protocols, structured data presentation for comparative analysis, and visualizations of key cellular pathways and experimental workflows to empower researchers in the efficient and effective assessment of these promising compounds.
In Vitro Anticancer Activity: A Comparative Analysis
The initial evaluation of novel quinoxaline derivatives invariably begins with in vitro screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%, is a critical parameter for gauging potency. The following tables summarize the IC50 values for a selection of recently developed quinoxaline derivatives, illustrating their activity across various cancer types.
Table 1: Cytotoxic Activity of Novel Quinoxaline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 (Colon Carcinoma) | Not specified, but noted as a lead compound | [4][5] |
| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | [4] |
| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | [4] |
| Compound 4b | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 | [6][7][8] |
| Compound 4m | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | [6][7][8] |
| Compound 12 | Human Cancer Cell Lines (unspecified) | 0.19 - 0.51 | [9] |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 | [3][10][11][12] |
| Compound III | PC-3 (Prostate Cancer) | 4.11 | [3][10][11][12] |
| Compound 11 | Various Cancer Cell Lines | 0.81 - 2.91 | [13] |
| Compound 13 | Various Cancer Cell Lines | 0.81 - 2.91 | [13] |
| Compound 4a | Various Cancer Cell Lines | 3.21 - 4.54 | [13] |
| Compound 5 | Various Cancer Cell Lines | 3.21 - 4.54 | [13] |
| Tetrazolo[1,5-a]quinoxaline derivatives | Three Tumor Cell Lines | Higher than doxorubicin | [14] |
Table 2: Enzyme Inhibitory Activity of Quinoxaline Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound IV | Topoisomerase II | 7.529 | [10][11][12] |
| Compound III | Topoisomerase II | 21.98 | [10][11][12] |
| Quinoxaline-2-carboxylic acid 1 | Pim-1 Kinase | 0.074 | [15] |
| Quinoxaline-2-carboxylic acid 1 | Pim-2 Kinase | 2.10 | [15] |
| Compound 4a | EGFR | 0.3 | [13] |
| Compound 13 | EGFR | 0.4 | [13] |
| Compound 11 | EGFR | 0.6 | [13] |
| Compound 5 | EGFR | 0.9 | [13] |
| Compound 13 | COX-2 | 0.46 | [13] |
| Compound 11 | COX-2 | 0.62 | [13] |
| Compound 5 | COX-2 | 0.83 | [13] |
| Compound 4a | COX-2 | 1.17 | [13] |
Core Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable biological screening. The following sections provide methodologies for key in vitro assays commonly employed in the evaluation of quinoxaline derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]
Materials:
-
Human cancer cell lines (e.g., HCT116, PC-3, A549)[4][6][10]
-
Normal cell line for selectivity assessment (e.g., Vero cells)[17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[16][17]
-
Synthesized quinoxaline derivatives dissolved in DMSO[16][17]
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[16]
-
Microplate reader[16]
Procedure:
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[16]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.[17]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population, revealing whether a compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[10][11]
Materials:
-
Cancer cells treated with quinoxaline derivatives
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle.
Annexin V-FITC/PI Double Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Cancer cells treated with quinoxaline derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and untreated cells.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the quinoxaline derivatives, such as those involved in apoptosis and cell cycle regulation (e.g., p53, caspases, Bcl-2).[6][10][11]
Materials:
-
Protein lysates from treated and untreated cancer cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells to extract proteins and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the protein bands to determine the relative expression levels.
Visualizing Mechanisms of Action and Experimental Processes
Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language for Graphviz, adhere to the specified design constraints.
Caption: A generalized workflow for the initial biological screening of novel quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of the quinoxaline ring is a key strategy for modulating the pharmacological profile of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for achieving such modifications.
The presence of a strong electron-withdrawing nitro group at the 6-position of the quinoxaline ring, coupled with the electron-deficient nature of the pyrazine ring, activates the 2-position towards nucleophilic attack. This makes 2-chloro-6-nitroquinoxaline an excellent substrate for SNAr reactions, allowing for the displacement of the chloro leaving group by a wide variety of nucleophiles.[3] This document provides detailed protocols for conducting SNAr reactions on this compound with various nucleophiles, including amines, thiols, and phenols.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism, also known as the SNAr mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6][7] The negative charge of this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinoxaline ring and yielding the substituted product.[4][5][6]
Data Presentation: Reaction Conditions for SNAr on this compound
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. These conditions are based on established protocols and can be used as a starting point for reaction optimization.[3][8]
| Nucleophile Class | Example Nucleophile | Solvent(s) | Base(s) | Typical Temperature (°C) | Typical Reaction Time (h) |
| Amines | Piperidine | DMSO, DMF | K₂CO₃ | 80 - 100 | 4 - 6 |
| Aniline | DMF, NMP | Et₃N, DIPEA | 80 - 120 | 6 - 12 | |
| Morpholine | DMSO, DMF | K₂CO₃ | 80 - 120 | 4 - 8 | |
| Thiols | Thiophenol | DMF, THF | K₂CO₃, NaH | Room Temp. - 80 | 2 - 6 |
| Substituted Thiols | DMF, THF | K₂CO₃, NaH | Room Temp. - 80 | 3 - 8 | |
| Phenols/Alcohols | Phenol | DMF, DMSO | K₂CO₃, NaH | 100 - 140 | 12 - 24 |
| Substituted Phenols | DMF, DMSO | K₂CO₃, NaH | 100 - 140 | 12 - 24 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-1-yl)-6-nitroquinoxaline (Amine Nucleophile)
This protocol provides a detailed procedure for the reaction of this compound with piperidine.[3]
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in a suitable solvent such as DMSO or DMF.
-
Addition of Reagents: To the solution, add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-6-nitroquinoxaline.
Protocol 2: General Procedure for Reaction with Thiol Nucleophiles
This protocol provides a general method for the reaction of this compound with various thiols.[8]
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol nucleophile (1.1 eq) in the chosen solvent (e.g., DMF).
-
Base Addition: Add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., to 50-80 °C) may be required for less reactive thiols.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: General Procedure for Reaction with Phenolic Nucleophiles
This protocol provides a general method for the reaction of this compound with various phenols.
Materials:
-
This compound
-
Phenolic nucleophile (e.g., phenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenolic nucleophile (1.1 eq) in the chosen solvent (e.g., DMF).
-
Base Addition: Add the base (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Addition of Electrophile: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualization
Caption: General experimental workflow for the SNAr reaction.
Caption: SNAr reaction mechanism on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
The Versatile Building Block: 2-Chloro-6-nitroquinoxaline in Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitroquinoxaline is a highly valuable and versatile building block in the field of heterocyclic chemistry. The presence of a reactive chlorine atom at the 2-position, activated by the electron-withdrawing nitro group at the 6-position and the pyrazine nitrogen atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups and the construction of diverse fused heterocyclic systems. Quinoxaline derivatives are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various biologically relevant heterocyclic compounds.
Key Applications in Heterocyclic Synthesis
This compound serves as a key precursor for the synthesis of several important classes of heterocyclic compounds, primarily through nucleophilic displacement of the chloro group.
-
Synthesis of Amino-Substituted Quinoxalines: Reaction with a variety of primary and secondary amines provides access to a library of 2-amino-6-nitroquinoxaline derivatives. These compounds can serve as intermediates for further elaboration or be evaluated for their own biological activities.
-
Synthesis of Fused Triazolo[4,3-a]quinoxalines: Reaction with hydrazine hydrate followed by cyclization with various reagents (e.g., orthoesters, carboxylic acids) is a common strategy to construct the triazolo[4,3-a]quinoxaline ring system. This scaffold is a known pharmacophore with a range of biological activities.[2][4]
-
Synthesis of Fused Pyrazolo[3,4-b]quinoxalines: Condensation with hydrazines can also lead to the formation of the isomeric pyrazolo[3,4-b]quinoxaline core, another important heterocyclic system in drug discovery.
-
Synthesis of Other Fused Heterocycles: The reactivity of this compound allows for the synthesis of other fused systems, such as those containing thiazole or oxazole rings, by reacting with appropriate bifunctional nucleophiles.
Experimental Protocols and Data
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of 2-amino-6-nitroquinoxaline derivatives. The electron-withdrawing nitro group at the 6-position enhances the reactivity of the 2-chloro position towards nucleophilic attack.
Reaction Scheme:
Caption: General workflow for the synthesis of 2-amino-6-nitroquinoxalines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)
-
Solvent (e.g., DMF, Ethanol)
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or ethanol), add the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Et₃N) (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Synthesis of Nitroquinoxaline Analogs:
| Compound | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1a | Aniline | Ethanol | Reflux | 6 | 85 | [5] |
| 1b | 4-Chloroaniline | Ethanol | Reflux | 8 | 82 | [5] |
| 1c | 4-Methoxyaniline | Ethanol | Reflux | 5 | 90 | [5] |
| 1d | Piperidine | DMF | 100 | 4 | 92 | [5] |
| 1e | Morpholine | DMF | 100 | 4 | 95 | [5] |
Protocol 2: Synthesis of 7-Nitro-[1][2][6]triazolo[4,3-a]quinoxalines
This two-step protocol involves the initial formation of a hydrazinyl intermediate, followed by cyclization to form the fused triazole ring.
Reaction Scheme:
Caption: Workflow for the synthesis of 7-nitro-[1][2][5]triazolo[4,3-a]quinoxalines.
Step 1: Synthesis of 2-Hydrazinyl-6-nitroquinoxaline
Materials:
-
This compound
-
Hydrazine hydrate (10 equivalents)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-hydrazinyl-6-nitroquinoxaline.
Step 2: Synthesis of 7-Nitro-[1][2][5]triazolo[4,3-a]quinoxalines
Materials:
-
2-Hydrazinyl-6-nitroquinoxaline
-
Triethyl orthoformate or other appropriate cyclizing agent
-
Ethanol or corresponding carboxylic acid
Procedure:
-
A mixture of 2-hydrazinyl-6-nitroquinoxaline (1.0 eq) and triethyl orthoformate (excess) in ethanol is heated under reflux for 8 hours.
-
Alternatively, the reaction can be carried out in the corresponding carboxylic acid (e.g., formic acid, acetic acid) at reflux.
-
After cooling, the precipitate is collected by filtration, washed with ethanol, and recrystallized to afford the desired 7-nitro-[1][2][5]triazolo[4,3-a]quinoxaline derivative.
Quantitative Data for Representative Triazolo[4,3-a]quinoxalines:
| Compound | Cyclizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 2a | Triethyl orthoformate | Ethanol | 8 | 78 | Adapted from |
| 2b | Triethyl orthoacetate | Acetic Acid | 8 | 75 | Adapted from |
Protocol 3: Synthesis of 2-(Substituted hydrazono)-3-methyl-6-nitroquinoxalines
This protocol details the synthesis of hydrazone derivatives from 2-hydrazinyl-3-methyl-6-nitroquinoxaline, which have shown promising antibacterial activity.[6]
Reaction Scheme:
Caption: Synthesis of antibacterial quinoxaline-hydrazone derivatives.
Materials:
-
2-Hydrazinyl-3-methyl-6-nitroquinoxaline
-
Substituted acetophenone (1.0 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A solution of 2-hydrazinyl-3-methyl-6-nitroquinoxaline (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added.
-
The mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol or DMF/water.
Antibacterial Activity of Synthesized Hydrazones:
| Compound | Substituent on Acetophenone | MIC (mg/mL) vs. S. aureus | MIC (mg/mL) vs. E. coli | MIC (mg/mL) vs. P. aeruginosa | MIC (mg/mL) vs. B. subtilis | Reference |
| 3a | 4-H | 0.0625 | 0.125 | 0.250 | 0.0625 | [6] |
| 3b | 4-Br | 0.0313 | 0.0625 | 0.125 | 0.0313 | [6] |
| 3c | 4-Cl | 0.0313 | 0.0625 | 0.125 | 0.0313 | [6] |
| 3d | 4-F | 0.0625 | 0.125 | 0.250 | 0.0625 | [6] |
| 3e | 4-NO₂ | 0.125 | 0.250 | 0.250 | 0.125 | [6] |
| 3f | 4-OCH₃ | 0.0625 | 0.125 | 0.250 | 0.0625 | [6] |
MIC: Minimum Inhibitory Concentration
Conclusion
This compound has proven to be a valuable and reactive building block for the synthesis of a variety of heterocyclic compounds, particularly those containing fused ring systems. The protocols and data presented here demonstrate its utility in generating libraries of compounds for biological screening. The straightforward nature of the nucleophilic substitution reactions, coupled with the potential for diverse biological activity in the resulting products, makes this compound an important tool for researchers in medicinal chemistry and drug discovery. The provided experimental procedures can be adapted and optimized for the synthesis of novel derivatives with potentially enhanced therapeutic properties.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents† | Beirut Arab University [bau.edu.lb]
- 3. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljamb.com [journaljamb.com]
Application Notes and Protocols for the Biological Screening of 2-Chloro-6-nitroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The introduction of a chloro group at the 2-position and a nitro group at the 6-position of the quinoxaline scaffold can significantly influence the molecule's electronic properties and biological activity, making these derivatives promising candidates for anticancer and antimicrobial drug discovery.
These application notes provide a comprehensive overview of the experimental procedures for the initial biological screening of 2-Chloro-6-nitroquinoxaline derivatives. Detailed protocols for assessing their anticancer and antimicrobial potential are presented, along with data presentation in structured tables and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Biological Activity of Quinoxaline Derivatives
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various quinoxaline derivatives. While specific data for a comprehensive series of this compound derivatives is limited in the public domain, the presented data for structurally related compounds provide valuable insights into their potential biological activities.
Table 1: In Vitro Anticancer Activity of Quinoxaline Derivatives (IC50 in µM)
| Compound ID | Quinoxaline Core Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,3-di(furan-2-yl)-6-nitro | HeLa | 0.126 | [1] |
| SMMC-7721 | 0.071 | [1] | ||
| K562 | 0.164 | [1] | ||
| 2 | 2-(4-chlorophenyl)-3-((4-(4-methylpiperazin-1-yl)phenyl)amino) | HCT116 | 2.5 | [1] |
| MCF-7 | 9.0 | [1] | ||
| 3 | 2-chloro-3-(substituted phenylamino) | HCT116 | 4.4 | [1] |
| MCF-7 | 5.3 | [1] | ||
| 4 | Quinoxaline-based urea derivative | PC-3 | 2.11 | [2] |
| HepG2 | - | [2] | ||
| 5 | Quinoxaline-based urea derivative | PC-3 | 4.11 | [2] |
| HepG2 | - | [2] |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives (Zone of Inhibition in mm)
| Compound ID | Quinoxaline Core Substitution | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 6 | 2-chloro-6-methylquinoline hydrazone | S. aureus | 27 | [3] |
| E. coli | 17 | [3] | ||
| 7 | 2-chloro-6-methylquinoline hydrazone | MRSA | 16 | [3] |
| 8 | 3-amino-2-(substituted)-quinoxaline | S. aureus | 4-16 | |
| B. subtilis | 8-32 | |||
| MRSA | 8-32 | |||
| E. coli | 4-32 |
Experimental Protocols
Protocol 1: In Vitro Anticancer Screening - MTT Assay
This protocol describes the determination of the cytotoxic activity of this compound derivatives against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Antimicrobial Screening - Agar Disk Diffusion Method
This protocol outlines the procedure for evaluating the antimicrobial activity of this compound derivatives against various bacterial strains using the agar disk diffusion method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile paper discs (6 mm in diameter)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Gentamicin) as positive controls
-
Solvent control discs (e.g., DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly spread the bacterial inoculum onto the surface of the nutrient agar plates using a sterile swab.
-
Application of Discs: Aseptically place the sterile paper discs impregnated with a known concentration of the this compound derivatives onto the surface of the inoculated agar plates. Also, place the standard antibiotic discs and the solvent control disc.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
Data Analysis: Compare the zone of inhibition of the test compounds with that of the standard antibiotic. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for the synthesis and biological screening of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
Quinoxaline derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[4][5] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Apoptosis Signaling Pathway
Several quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][6] This is a key mechanism for the elimination of malignant cells.
Caption: Induction of apoptosis by this compound derivatives via the intrinsic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-6-nitroquinoxaline in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitroquinoxaline is a versatile heterocyclic building block with significant potential in materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive chloro substituent, make it an attractive precursor for the synthesis of a wide range of functional organic materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel materials for organic electronics and nonlinear optics.
Application Notes
Synthesis of Push-Pull Chromophores for Nonlinear Optics (NLO)
This compound can serve as a key building block in the synthesis of push-pull chromophores, which are molecules with electron-donating and electron-accepting moieties connected by a π-conjugated system. These materials are of great interest for applications in nonlinear optics, such as in optical switching and frequency conversion. The quinoxaline ring, particularly when substituted with a nitro group, acts as a strong electron acceptor. The chlorine atom at the 2-position can be readily substituted with various electron-donating groups through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and optical properties.
The general strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Sonogashira reaction, to introduce an electron-donating group at the 2-position. This creates a D-π-A (Donor-π-Acceptor) system where the quinoxaline core is the acceptor. The resulting push-pull chromophores can exhibit large second-order nonlinear optical responses.[1][2][3][4]
Precursor for Organic Light-Emitting Diode (OLED) Materials
Quinoxaline derivatives are known for their electron-transporting properties and are utilized in the fabrication of organic light-emitting diodes (OLEDs).[5][6] this compound can be functionalized to produce materials for various layers within an OLED device, including the electron transport layer (ETL), hole transport layer (HTL), or as a host in the emissive layer.
Through Suzuki or Sonogashira coupling reactions, various aromatic or heteroaromatic moieties can be introduced at the 2-position of the quinoxaline core. This allows for the tuning of the frontier molecular orbital (HOMO/LUMO) energy levels, which is crucial for efficient charge injection and transport in OLEDs. The nitro group can be further modified, for example, by reduction to an amino group, to create hole-transporting materials. The rigid and planar structure of the quinoxaline unit can also contribute to good thermal stability and high glass transition temperatures in the final materials, which is a desirable characteristic for OLEDs.[5]
Building Block for Functional Polymers
The reactivity of the chlorine atom in this compound allows for its incorporation into polymeric structures. This can be achieved through polymerization of a functionalized quinoxaline monomer or by post-polymerization modification. For instance, a vinyl or ethynyl group can be introduced at the 2-position via a cross-coupling reaction, and the resulting monomer can be polymerized to yield a quinoxaline-containing polymer. These polymers can find applications as organic semiconductors, sensors, or in other advanced materials.[7][8]
Experimental Protocols
The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for the Suzuki-Miyaura and Sonogashira coupling reactions, which are widely used to form C-C bonds.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-nitroquinoxalines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.3 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Script for Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynyl-6-nitroquinoxalines
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira cross-coupling of this compound with a terminal alkyne.[9][10][11][12]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 eq) via syringe.
-
Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Script for Sonogashira Coupling Workflow:
Caption: Workflow for the Sonogashira cross-coupling of this compound.
Quantitative Data
The following tables summarize representative data for the synthesis and properties of materials derived from chloro-quinoxaline precursors. While specific data for this compound is limited in the literature, these tables provide a reference for expected outcomes.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloro-Quinoxalines [13]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 90 |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 63 |
Table 2: Photophysical Properties of Representative Quinoxaline Derivatives [14][15]
| Compound Type | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φƒ) |
| 2,3-Di(carbazol-9-yl)quinoxaline | Chloroform | 340, 385 | 450 | 0.45 |
| 2,3-Diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Chloroform | 355, 460 | 525 | 0.68 |
| 2-Aryl-6-nitroquinoxaline (estimated) | Chloroform | ~350-450 | ~450-550 | Varies |
Table 3: Performance of OLEDs with Quinoxaline-based Materials [6]
| Device Role of Quinoxaline Derivative | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) |
| Green Emissive Layer (non-doped) | 7.2 | 28.3 | 23.0 | >104,400 |
| Green Emissive Layer (with TADF assistant dopant) | 17.8 | - | - | - |
Disclaimer: The data presented in these tables are for illustrative purposes and are based on related quinoxaline derivatives. Actual results with this compound may vary and require optimization of reaction conditions and device architecture.
References
- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 2. BJOC - Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes [beilstein-journals.org]
- 3. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Nonlinear Optics of Twisted Push Pull Organic Chromophores | Semantic Scholar [semanticscholar.org]
- 5. US8460801B2 - Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents [patents.google.com]
- 6. High performance non-doped green organic light emitting diodes via delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Scientific & Academic Publishing: Articles [sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Synthesis of 2-Amino-6-nitroquinoxaline via Nucleophilic Aromatic Substitution
Introduction
2-Amino-6-nitroquinoxaline is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a quinoxaline core with strategically placed amino and nitro groups, serves as a versatile scaffold for synthesizing a wide range of biologically active compounds. The protocol outlined below describes an efficient synthesis of 2-amino-6-nitroquinoxaline from 2-chloro-6-nitroquinoxaline through a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The potent electron-withdrawing effect of the nitro group at the 6-position, combined with the electronegativity of the quinoxaline nitrogen atoms, deactivates the aromatic ring system towards electrophilic attack but strongly activates it for nucleophilic attack. This electronic deficit makes the carbon atom at the 2-position highly susceptible to substitution. Ammonia, acting as the nucleophile, displaces the chloride leaving group to yield the desired 2-amino-6-nitroquinoxaline. The electron-withdrawing nitro group is crucial for activating the quinoxaline ring for this transformation.[1]
Experimental Protocol
This protocol provides a detailed method for the amination of this compound.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 6272-25-9)
-
Aqueous Ammonia (28-30% solution)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
-
Equipment:
-
High-pressure reaction vessel (autoclave) or a sealed, thick-walled pressure tube
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Büchner funnel and filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for characterization
-
Procedure
-
Reaction Setup: In a high-pressure reaction vessel, combine this compound (1.0 eq) with ethanol (10 mL per gram of starting material).
-
Reagent Addition: Add aqueous ammonia solution (28-30%, 5.0 eq) to the suspension.
-
Reaction Conditions: Securely seal the reaction vessel. Place the vessel on a magnetic stirrer with a heating plate and heat the mixture to 100-120 °C. Maintain vigorous stirring for 12-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) to check for the consumption of the starting material.
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood to release any excess pressure. The product often precipitates out of the solution upon cooling.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water and then a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The result is 2-amino-6-nitroquinoxaline, typically as a yellow or orange solid.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of 2-amino-6-nitroquinoxaline.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material |
| Aqueous Ammonia (28-30%) | 5.0 eq | Nucleophile and base |
| Solvent | Ethanol | |
| Reaction Temperature | 100-120 °C | Requires a sealed pressure vessel |
| Reaction Time | 12-24 hours | Monitor by TLC for completion |
| Product Yield | 85-95% | Typical yield for this type of SNAr reaction |
| Product Purity | >98% | Purity after washing/recrystallization |
| Appearance | Yellow/Orange Solid | |
| Molecular Formula | C₈H₆N₄O₂ | |
| Molecular Weight | 190.16 g/mol | [2] |
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical reaction scheme for the synthesis.
Caption: Experimental workflow from setup to characterization.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The functionalization of the quinoxaline scaffold is a critical step in the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile and efficient means to introduce a wide array of substituents onto the quinoxaline core.[1][2]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-6-nitroquinoxaline. The presence of the electron-withdrawing nitro group at the 6-position and the chloro leaving group at the 2-position makes this substrate a valuable and reactive building block for various coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions pave the way for the synthesis of a diverse library of 2,6-disubstituted quinoxaline derivatives with significant potential in drug discovery and materials science.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle can be broadly described in three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1]
-
Transmetalation (for Suzuki and Sonogashira) or Carbopalladation (for Heck): In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[3] In the Sonogashira reaction, a copper acetylide, formed in situ, undergoes transmetalation.[4] In the Heck reaction, the alkene coordinates to the palladium and inserts into the Pd-C bond.[5]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
Developing Antimicrobial Agents from 2-Chloro-6-nitroquinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 2-Chloro-6-nitroquinoxaline derivatives as potential antimicrobial agents. The quinoxaline scaffold is a significant heterocyclic framework in medicinal chemistry, known for its diverse biological activities, including antimicrobial properties.[1] The introduction of a nitro group at the 6-position and a chloro group at the 2-position can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and leading to potent antimicrobial effects.
Rationale for Antimicrobial Development
Quinoxaline derivatives have emerged as a promising class of antimicrobial agents due to their structural similarity to quinolone antibiotics and their ability to circumvent existing resistance mechanisms.[1] The 6-nitroquinoxaline scaffold, in particular, has been shown to interact with bacterial DNA, causing structural alterations that can lead to programmed cell death.[2] These compounds can induce an over-supercoiled form of DNA, inhibit DNA synthesis, and lead to the fragmentation of nucleoids, ultimately disrupting essential cellular processes.[2]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a key parent compound, 2,3-dichloro-6-nitroquinoxaline, against various bacterial strains. This data serves as a baseline for understanding the potential of derivatives synthesized from this core structure.
| Compound | Microorganism | Strain | MIC (mg/L) |
| 2,3-dichloro-6-nitroquinoxaline | Staphylococcus aureus | (Gram-positive) | >125 |
| Enterococcus faecalis | (Gram-positive) | >125 | |
| Escherichia coli | (Gram-negative) | >125 | |
| Klebsiella pneumoniae | (Gram-negative) | >125 | |
| Pseudomonas aeruginosa | (Gram-negative) | >125 | |
| Acinetobacter baumannii | (Gram-negative) | >125 |
(Data sourced from a study on 2,3-N,N-diphenyl quinoxaline derivatives, where 2,3-dichloro-6-nitroquinoxaline was a starting material)[3]
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity are provided below.
Protocol 1: Synthesis of 2-Substituted-6-nitroquinoxalines
This protocol outlines a general method for the synthesis of 2-substituted-6-nitroquinoxaline derivatives, starting from a suitable o-phenylenediamine.
Materials:
-
Substituted o-phenylenediamine (e.g., 4-nitro-o-phenylenediamine)
-
1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative)
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalyst)
-
Crushed ice
-
2% NaOH solution
-
Petroleum ether (40–60 °C)
-
Appropriate nucleophile for substitution at the 2-position (e.g., amine, thiol)
-
Acetonitrile or other suitable solvent
-
Potassium carbonate (K₂CO₃) or other suitable base
Procedure:
-
Synthesis of 6-nitro-1,4-dihydroquinoxaline-2,3-dione:
-
Dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol.
-
Add the 1,2-dicarbonyl compound (1.1 eq) to the solution.
-
Reflux the reaction mixture for 36-48 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and dry under vacuum.
-
-
Chlorination to form 2,3-dichloro-6-nitroquinoxaline:
-
Suspend the 6-nitro-1,4-dihydroquinoxaline-2,3-dione in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of DMF.
-
Reflux the mixture for the appropriate time as determined by reaction monitoring.
-
Distill off the excess POCl₃ under reduced pressure.
-
Carefully pour the cooled residue onto crushed ice.
-
Neutralize the mixture with a 2% NaOH solution to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent like petroleum ether.
-
-
Nucleophilic Substitution to introduce the 2-substituent:
-
Dissolve the 2,3-dichloro-6-nitroquinoxaline in a suitable solvent such as acetonitrile.
-
Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, etc.) and a base like potassium carbonate.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 2-substituted-6-nitroquinoxaline derivative by column chromatography or recrystallization.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of MIC values using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Materials:
-
This compound derivative stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.[6]
-
Prepare a working solution of the quinoxaline derivative at twice the highest desired final concentration.
-
Add 200 µL of this working solution to column 1.[6]
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (growth control) and will contain only CAMHB and the bacterial inoculum.
-
Column 12 will serve as the negative control (sterility control) and will contain only CAMHB.
-
-
Inoculation and Incubation:
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.[6]
-
Visualizing Workflows and Mechanisms
Graphical representations of the experimental workflow and the proposed mechanism of action can aid in understanding the drug development process.
Caption: General workflow for the synthesis and antimicrobial evaluation of 2-substituted-6-nitroquinoxaline derivatives.
The primary proposed mechanism of action for quinoxaline derivatives involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[7]
Caption: Proposed mechanism of action for 6-nitroquinoxaline derivatives as DNA gyrase inhibitors.
These application notes and protocols provide a framework for the systematic development and evaluation of this compound derivatives as a novel class of antimicrobial agents. Further structure-activity relationship (SAR) studies are essential to optimize the antimicrobial potency and pharmacokinetic properties of these promising compounds.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Structural Alteration Leading to Antibacterial Properties of 6-Nitroquinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Chloro-6-nitroquinoxaline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-chloro-6-nitroquinoxaline as a versatile starting material for the synthesis of novel kinase inhibitors. Quinoxaline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their potential to inhibit various protein kinases involved in critical cellular signaling pathways. The presence of a reactive chlorine atom at the 2-position and a nitro group at the 6-position on the quinoxaline scaffold offers multiple avenues for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction to Quinoxaline-Based Kinase Inhibitors
Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, serves as a privileged scaffold in drug discovery.[1] Its derivatives have been investigated as inhibitors of a wide range of kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[2][3] The quinoxaline core can mimic the adenine region of ATP, allowing these inhibitors to competitively bind to the ATP-binding pocket of kinases.
This compound is a particularly useful starting material due to its two reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nitro group at the 6-position can be readily reduced to an amino group, providing a handle for further derivatization, such as amide bond formation.[4] These synthetic strategies allow for the systematic modification of the quinoxaline scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Key Synthetic Strategies
The primary synthetic routes for derivatizing this compound involve:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position can be displaced by various nucleophiles, most commonly primary and secondary amines, to introduce a diverse range of side chains. This reaction is often facilitated by a base in a polar aprotic solvent.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 2-position of the quinoxaline core and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for creating biaryl structures common in kinase inhibitors.[5]
-
Nitro Group Reduction: The nitro group at the 6-position can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This introduces a new site for functionalization.[4]
Data Presentation
The following tables summarize the inhibitory activities of representative quinoxaline-based kinase inhibitors.
Table 1: Inhibitory Activity of Quinoxaline Derivatives Against Cancer Cell Lines
| Compound ID | R Group at 2-position | R' Group at 6-position | Cell Line | IC50 (µM) | Reference |
| 4b | (E)-2-(4-chlorophenyl)vinyl | Nitro | A549 (Lung) | 11.98 ± 2.59 | [6][7] |
| 4m | (E)-2-(4-bromophenyl)vinyl | Bromo | A549 (Lung) | 9.32 ± 1.56 | [6][7] |
| 5a | 2,3-di(furan-2-yl) | Phenylurea | Multiple | Low µM | [8] |
| 7c | 2,3-di(furan-2-yl) | 4-chlorophenylurea | Multiple | Low µM | [8] |
Table 2: Inhibitory Activity of Quinoxaline Derivatives Against Specific Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 26e | ASK1 | 30.17 | [9] |
| GS-4997 (Selonsertib) | ASK1 | N/A | [9] |
| Representative Quinoxaline | DNA-PK | ~4000 | [10] |
| JNK Inhibitor (Indenoquinoxaline) | JNK1/2/3 | Sub-micromolar | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylamino)-6-nitroquinoxalines via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the general procedure for the reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (1.1 - 1.5 equivalents)
-
Ethanol or Isopropanol
-
Concentrated HCl (catalytic amount, optional)
-
Ammonium hydroxide solution
-
Distilled water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.1-1.5 eq).
-
Add ethanol or isopropanol as the solvent. A catalytic amount of concentrated HCl can be added to facilitate the reaction.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.
Caption: General workflow for the SNAr reaction.
Protocol 2: Synthesis of 2-Aryl-6-nitroquinoxalines via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.3 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-120 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-6-nitroquinoxaline.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Nitroquinoxaline | 6639-87-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11 H-Indeno[1,2- b]quinoxalin-11-one Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to Synthesizing Substituted Quinoxalines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted quinoxalines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] Quinoxaline derivatives are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them privileged scaffolds in drug discovery.[1][2] This guide will focus on two primary synthetic methodologies: a classical thermal condensation and a modern microwave-assisted approach, offering a comparative overview for researchers. Additionally, protocols for other green and efficient syntheses are provided.
Introduction to Quinoxaline Synthesis
The most traditional and widely employed method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] This reaction is robust and generally provides good yields. Modern advancements, particularly in the realm of green chemistry, have introduced techniques like microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve efficiency.[5][6][7]
Quinoxaline derivatives have emerged as a significant class of chemotherapeutic agents, often acting through the inhibition of protein kinases.[8] Understanding these synthetic routes is crucial for generating diverse chemical libraries for screening and developing novel therapeutic agents that can target specific signaling pathways involved in diseases like cancer.[1][8]
Comparative Synthesis of 2,3-Diphenylquinoxaline
To illustrate the differences in synthetic methodologies, this section details the preparation of 2,3-diphenylquinoxaline via both conventional heating and microwave irradiation.
Method 1: Classical Thermal Synthesis
This approach involves the refluxing of reactants in an appropriate solvent. While effective, it typically requires longer reaction times.
Experimental Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.26 g of benzil in 8 mL of warm rectified spirit.[5] In a separate container, dissolve 1.08 g of o-phenylenediamine in 8 mL of rectified spirit.[5]
-
Reaction Setup: Add the o-phenylenediamine solution to the warm benzil solution in the round-bottom flask.[3][9]
-
Reflux: Heat the mixture in a water bath under reflux for 30-60 minutes.[3][5][9]
-
Isolation: After the reaction is complete, add water dropwise to the warm mixture until a slight cloudiness persists.[3][9]
-
Crystallization and Filtration: Allow the flask to cool to room temperature to allow for the crystallization of the product.[3][4] Collect the solid product by filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[9]
Method 2: Microwave-Assisted Synthesis (MAOS)
Microwave-assisted synthesis offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time.[6][7]
Experimental Protocol:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.108 g of o-phenylenediamine and 0.21 g of benzil in 5 mL of ethanol.[7]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 340 W for 10 minutes.[7]
-
Isolation: After irradiation, add water to the mixture until a slight cloudiness persists and then allow it to cool.[7]
-
Filtration and Washing: Filter the resulting solid product and wash it with cold water.[7]
-
Recrystallization: Recrystallize the product from methanol to yield pure 2,3-diphenylquinoxaline.[7]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2,3-diphenylquinoxaline using various methods, highlighting the advantages of greener techniques.
| Method | Catalyst | Solvent | Time | Yield (%) | Melting Point (°C) | Reference |
| Conventional Heating | None | Rectified Spirit | 1 hour | 75 | 125-127 | [5] |
| Microwave Irradiation | None | Ethanol | 10 min | Not Specified | 125-126 | [7] |
| Microwave Irradiation | None | Ethanol | 55 sec | 60 | Not Specified | [5] |
| Ultrasound | p-TSA | Not Specified | 8 min | 97 | Not Specified | [5] |
| Grinding | None | Solvent-free | 15 min | 95.8-98.3 | 122-124 | [5] |
Additional Greener Synthetic Protocols
The following protocols offer alternative, environmentally benign methods for the synthesis of substituted quinoxalines.
Protocol 1: Iodine-Catalyzed Synthesis in Aqueous Ethanol
This method utilizes a catalytic amount of iodine and a greener solvent system under microwave irradiation.[10]
Experimental Protocol:
-
Reactant Preparation: Dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of a 1:1 ethanol/water mixture.[10]
-
Catalyst Addition: Add a catalytic amount (5 mol%) of iodine to the mixture.[10]
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 50 °C and a power level of 300 W. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Work-up: After completion, add 10 mL of dichloromethane to the reaction mixture. Wash successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[10]
-
Isolation: Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[10]
Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis in Water
This protocol employs a catalytic amount of Ceric Ammonium Nitrate (CAN) in water, offering a simple and environmentally friendly approach.[11][12][13]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, add the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and 5 mol% of CAN to tap water.[11][12]
-
Reaction: Stir the mixture at room temperature.
-
Isolation: Upon completion of the reaction, the solid product can be isolated by simple filtration and washing with water.[12]
Visualization of Workflows and Signaling Pathways
Synthetic Workflow
The general workflow for the synthesis of substituted quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is depicted below.
Caption: General workflow for the synthesis of substituted quinoxalines.
Logical Relationship of Synthetic Methods
The choice of synthetic method often involves a trade-off between reaction time, yield, and environmental impact.
Caption: Comparison of synthetic methodologies for quinoxalines.
Relevance in Drug Development: Targeting Signaling Pathways
Quinoxaline derivatives are of particular interest in oncology as they can act as inhibitors of various protein kinases that are crucial for tumor growth and survival.[1] One such important target is the Epidermal Growth Factor Receptor (EGFR), which plays a key role in cell proliferation and is often overexpressed in various cancers.[2][14]
EGFR Signaling Pathway
The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by quinoxaline-based inhibitors.
References
- 1. bioengineer.org [bioengineer.org]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 4. scribd.com [scribd.com]
- 5. ijiset.com [ijiset.com]
- 6. benchchem.com [benchchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 10. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. soc.chim.it [soc.chim.it]
- 13. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 14. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-nitroquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-nitroquinoxaline.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
-
Question: I am getting a very low yield, or no this compound at all. What could be the issue?
-
Answer: Low or no yield can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Precursor Synthesis: The synthesis of this compound typically starts from 6-nitroquinoxalin-2-ol. Ensure that the initial condensation of 4-nitro-1,2-phenylenediamine with a suitable C2-synthon (like glyoxylic acid or its derivatives) to form 6-nitroquinoxalin-2-ol was successful and that the precursor is of high purity.
-
Inefficient Chlorination: The chlorination of 6-nitroquinoxalin-2-ol is a critical step.
-
Reagent Quality: Ensure the chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is fresh and has not been decomposed by moisture.
-
Reaction Temperature and Time: The reaction may require heating (refluxing) to proceed to completion.[1] Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst: In some cases, a catalytic amount of a tertiary amine or dimethylformamide (DMF) can facilitate the reaction.[2]
-
-
Work-up Issues: The product might be lost during the work-up procedure.
-
Hydrolysis: this compound is susceptible to hydrolysis back to the starting material or other byproducts, especially in the presence of water and at high temperatures or under acidic/basic conditions.[3] Ensure the work-up is performed under anhydrous or near-anhydrous conditions where possible and at low temperatures.
-
Precipitation: When pouring the reaction mixture onto ice water to quench excess chlorinating agent, ensure the mixture is well-stirred to allow for efficient precipitation of the product.[1]
-
-
Problem 2: Presence of Multiple Impurities in the Crude Product
-
Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I minimize them?
-
Answer: The formation of impurities is a common challenge. Here are the most probable side products and strategies to mitigate their formation:
-
Unreacted Starting Material: The presence of 6-nitroquinoxalin-2-ol indicates an incomplete chlorination reaction.
-
Solution: Increase the reaction time, temperature, or the equivalents of the chlorinating agent.
-
-
Over-chlorinated Byproducts: It is possible to have substitution at other positions on the quinoxaline ring, although less likely under standard conditions.
-
Solution: Use milder reaction conditions or a more selective chlorinating agent.
-
-
Hydrolysis Product: As mentioned, the chloro group can be hydrolyzed back to a hydroxyl group, reforming the starting material or forming other related impurities.[3]
-
Solution: Minimize contact with water during work-up and purification. Use dry solvents and handle the material quickly.
-
-
Side reactions with Solvent: If DMF is used as a catalyst or solvent, it can sometimes participate in side reactions.
-
Solution: Use the minimum amount of DMF necessary or consider alternative solvents like toluene.[2]
-
-
Problem 3: Difficulty in Purifying this compound
-
Question: I am struggling to purify the final product. What are the recommended purification methods?
-
Answer: Purification can be challenging due to the product's reactivity and solubility.
-
Recrystallization: This is often the first method to try for purification.
-
Solvent Selection: The choice of solvent is critical. A good starting point would be a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate/hexane mixtures, or toluene.[2][3][4]
-
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography on silica gel is the next logical step.[3]
-
Eluent System: A gradient of ethyl acetate in hexane is a common eluent system for compounds of this polarity. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the product on TLC.[3]
-
Compound Stability: Be aware that prolonged exposure to silica gel, which is slightly acidic, can potentially lead to degradation of the product.[3] It is advisable to use a less acidic stationary phase or perform the chromatography quickly.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A general two-step protocol starting from 4-nitro-1,2-phenylenediamine is outlined below.
Step 1: Synthesis of 6-Nitroquinoxalin-2-ol
-
In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add an equimolar amount of glyoxylic acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with water and a cold solvent like ethanol, then dry under vacuum to obtain 6-nitroquinoxalin-2-ol.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, place 6-nitroquinoxalin-2-ol.
-
Add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can also be added.[2]
-
Heat the mixture to reflux for 3-4 hours.[1] The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Dry the crude product under vacuum. The product can then be purified by recrystallization or column chromatography.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Safety is paramount in the laboratory. Please consider the following:
-
Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These reagents are corrosive and react violently with water, releasing HCl gas. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitro Compounds: 6-nitroquinoxaline derivatives are potentially energetic. Avoid excessive heat and mechanical shock.
-
Solvents: Use flammable solvents in a fume hood and away from ignition sources.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques should be used to characterize the final product:
-
Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Data Presentation
Table 1: Summary of a Typical Synthesis of this compound
| Step | Starting Material | Reagent(s) | Solvent | Product | Typical Yield (%) |
| 1 | 4-nitro-1,2-phenylenediamine | Glyoxylic acid | Water/Ethanol | 6-Nitroquinoxalin-2-ol | ~80-90% |
| 2 | 6-Nitroquinoxalin-2-ol | POCl₃, cat. DMF | Neat or Toluene | This compound | ~70-85% |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete reaction | Increase reaction time/temperature, check reagent quality |
| Product loss during work-up | Careful work-up, avoid excess water | |
| Impurities | Unreacted starting material | Drive reaction to completion |
| Hydrolysis of product | Minimize exposure to water | |
| Purification Difficulty | Poor crystal formation | Screen different recrystallization solvents |
| Co-eluting impurities | Optimize column chromatography conditions |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Chloro-6-nitroquinoxaline
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Chloro-6-nitroquinoxaline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to guide your purification efforts.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solvent is too nonpolar. | - Select a lower-boiling point solvent. - Use a more polar solvent or a solvent mixture. - Add a small amount of a miscible co-solvent to increase polarity. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists, then gently warm to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. - Add a seed crystal of pure this compound. |
| Low Recovery | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. - Minimize the amount of solvent used to dissolve the crude product initially. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity | The chosen solvent does not effectively discriminate between the product and impurities. Ineffective removal of colored impurities. | - Experiment with different solvents or solvent systems. - Perform a second recrystallization using a different solvent. - For colored impurities, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb the product). |
Column Chromatography Issues
| Symptom | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system (eluent). The Rf value of the compound is too high or too low. | - Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. - Use a less polar solvent system if the Rf is too high, or a more polar system if it's too low. - Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Tailing of the Product Peak | The compound is interacting with acidic sites on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. - Use deactivated (neutral) silica gel. |
| Product Decomposition on Column | The compound may be unstable on silica gel. | - Minimize the time the compound spends on the column by using a faster flow rate. - Consider alternative purification methods like recrystallization or preparative TLC. - Use a less acidic stationary phase like alumina. |
| Low Recovery from Column | The product is too strongly adsorbed to the silica gel. | - Use a more polar eluent system. - If the product is still on the column after elution, flush with a very polar solvent like methanol or a mixture of dichloromethane and methanol. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can arise from the synthesis process and may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 4-chloro-2-nitroaniline.
-
Positional Isomers: Synthesis may lead to the formation of other chloro-nitroquinoxaline isomers which can be difficult to separate.
-
Hydrolysis Product: The chloro group at the 2-position is susceptible to hydrolysis, especially in the presence of moisture or base, leading to the formation of 6-nitroquinoxalin-2-ol.[1]
-
Side-Products: Other reaction byproducts may be present depending on the specific reagents and conditions used in the synthesis.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on its moderate solubility in organic solvents, good starting points for recrystallization include ethanol, isopropanol, or ethyl acetate.[2] A patent for a related compound, 2-chloro-6-haloquinoxaline, suggests recrystallization from ethyl acetate.[3] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent pair where the compound is soluble when hot and sparingly soluble when cold.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended. Proton NMR (¹H NMR) spectroscopy can also be used to assess purity by identifying characteristic peaks of the product and any impurities.
Q4: My purified this compound appears as a yellow to orange crystalline solid. Is this expected?
A4: Yes, this compound is typically a yellow to orange crystalline solid.[4]
Q5: What are the storage conditions for purified this compound?
A5: To prevent degradation, particularly hydrolysis of the chloro group, it is advisable to store the purified compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[1]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization.
Methodology:
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used). This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for purification by silica gel column chromatography.
Methodology:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Substitutions on 2-Chloro-6-nitroquinoxaline
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Chloro-6-nitroquinoxaline. It provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help optimize nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound reactive towards nucleophilic substitution?
A1: The quinoxaline ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electron deficiency is significantly enhanced by the strong electron-withdrawing nitro group (-NO2) at the 6-position. This activation makes the carbon atom attached to the chlorine at the 2-position highly electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.
Q2: What is the general mechanism for the substitution reaction?
A2: The reaction follows a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinoxaline ring and yielding the substituted product.
Q3: Which solvents are recommended for this reaction?
A3: Polar aprotic solvents are generally the best choice for SNAr reactions involving this compound. These solvents can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. Commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP)
Protic solvents, like ethanol or water, can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction rate. Nonpolar solvents such as toluene or hexane are generally not suitable as they cannot effectively stabilize the charged intermediates.
Q4: Do I need to use a base in my reaction?
A4: The use of a base is often necessary, particularly when using neutral nucleophiles like amines, alcohols, or thiols. The base deprotonates the nucleophile to generate its more reactive conjugate base (e.g., an amide, alkoxide, or thiolate anion). Common inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are effective and generally preferred over stronger bases like sodium hydride (NaH), which can sometimes lead to decomposition.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you will observe the consumption of the this compound starting material and the appearance of a new, typically more polar, product spot. LC-MS can be used to confirm the formation of the desired product by identifying its mass-to-charge ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Weak Nucleophile: The nucleophile may not be strong enough to attack the activated ring. | - If using a neutral nucleophile (amine, alcohol, thiol), ensure a suitable base (e.g., K2CO3, Cs2CO3) is present to generate the more reactive anionic form. - Consider using a more nucleophilic reagent if possible. |
| Inappropriate Solvent: The solvent may be hindering the reaction by solvating the nucleophile or not effectively stabilizing the Meisenheimer complex. | - Switch to a polar aprotic solvent like DMF or DMSO. | |
| Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature in 10-20 °C increments. Heating is often required for these reactions. Monitor for any signs of decomposition. | |
| Insufficient Reaction Time: The reaction may be slow and has not yet reached completion. | - Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed. | |
| Formation of Side Products | Di-substitution: If the product of the initial substitution is still reactive, a second substitution can occur. | - Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile. - Consider running the reaction at a lower temperature to improve selectivity. |
| Decomposition: Indicated by a dark reaction mixture and multiple spots on TLC. | - The reaction temperature may be too high. Try running the reaction at a lower temperature. - A very strong base might be causing decomposition. Use a milder base like K2CO3. | |
| Hydrolysis of Chloro Group: Presence of water in the reaction can lead to the formation of the corresponding quinoxalinone. | - Use anhydrous solvents and reagents. | |
| Difficult Purification | Co-elution of Product and Starting Material: The product and starting material may have similar polarities. | - Adjust the solvent system for column chromatography. A shallower gradient or a different solvent mixture may be needed. |
| Presence of Base/Salts: Inorganic salts from the base can complicate purification. | - Perform an aqueous work-up after the reaction is complete to remove water-soluble impurities before concentrating and purifying by chromatography. |
Data Presentation
The following tables provide representative data for the substitution of this compound with various nucleophiles. Note that optimal conditions may vary depending on the specific substrate and nucleophile used.
Table 1: Substitution with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMSO | 80-100 | 4-6 | ~85-95 |
| Morpholine | K2CO3 | DMF | 90 | 5 | ~80-90 |
| Aniline | Cs2CO3 | DMF | 120 | 12 | ~70-85 |
| Benzylamine | K2CO3 | ACN | Reflux | 8 | ~75-85 |
Table 2: Substitution with O- and S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | N/A | Methanol | Reflux | 4 | >90 |
| Phenol | K2CO3 | DMF | 100 | 10 | ~65-80 |
| Thiophenol | K2CO3 | DMF | 80 | 3 | >90 |
| Ethanethiol | NaH | THF | 60 | 4 | ~85-95 |
Disclaimer: The yields presented in these tables are representative values based on published data for similar compounds and should be used as a guideline. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound (Example with Piperidine)
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO.
-
Add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-6-nitroquinoxaline.
Protocol 2: General Procedure for Substitution with Alkoxides (Example with Sodium Methoxide)
Materials:
-
This compound
-
Sodium Methoxide (can be used as a solution in methanol)
-
Methanol, anhydrous
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of sodium methoxide (1.1 eq) in methanol to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and carefully quench with deionized water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Technical Support Center: Nitration of Chloroquinoxalines
Welcome to the technical support center for the nitration of chloroquinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of chloroquinoxalines?
A1: The nitration of chloroquinoxalines, typically performed with a mixed acid (HNO₃/H₂SO₄) system, can be accompanied by several side reactions. The most frequently reported issues include:
-
Hydrolysis: Replacement of the chloro substituent with a hydroxyl group.
-
Halogenation: Introduction of another halogen atom onto the aromatic ring.
-
Formation of Regioisomers: Nitration occurring at multiple positions on the quinoxaline ring system.
-
Over-nitration: Introduction of two or more nitro groups (e.g., dinitration).
-
Decomposition: Formation of tars and dark-colored, insoluble materials, especially under harsh reaction conditions.[1]
These side reactions are particularly noted in the nitration of substituted halo-quinoxalines, such as 6-halo-8-methylquinoxalines.[2][3]
Q2: I'm observing a significant amount of a hydroxylated byproduct. What is causing the hydrolysis of the chloro group?
A2: Hydrolysis of the chloro group to a hydroxyl group is a known competing side reaction during the nitration of halo-quinoxalines, particularly at the C-6 position.[2][3] This is often promoted by:
-
High Reaction Temperatures: Increased temperatures provide the activation energy needed for nucleophilic substitution of the chlorine by water present in the reaction medium.
-
High Water Content in Acids: Using less concentrated sulfuric or nitric acid increases the amount of water available to act as a nucleophile.
-
Prolonged Reaction Times: Extended exposure to the acidic, aqueous conditions can increase the extent of hydrolysis.
Q3: My analysis shows an unexpected halogenated product in addition to the desired nitro-chloroquinoxaline. How is this possible?
A3: The formation of an additional halogenated product is a documented side reaction.[2][3] This can occur through a process of halogen migration or disproportionation under the strongly acidic and oxidative conditions of the nitration reaction. For instance, in the nitration of 6-halo-8-methylquinoxalines, halogenation at the C-5 or C-7 positions has been observed.[2][3] The exact mechanism can be complex but is favored by conditions that can generate an electrophilic halogen species.
Q4: I'm getting a mixture of nitro-isomers. How can I improve the regioselectivity of the nitration?
A4: Achieving high regioselectivity in the nitration of quinoxalines can be challenging, as the substitution pattern is influenced by the electronic effects of both the chloro-substituent and the quinoxaline nitrogen atoms. The formation of multiple isomers is a common outcome.[4] To improve regioselectivity:
-
Temperature Control: Lowering the reaction temperature can often favor the thermodynamically more stable isomer and reduce the formation of kinetic byproducts.
-
Choice of Nitrating Agent: Milder nitrating agents may offer better control. For example, methods using tert-butyl nitrite for the nitration of quinoxalin-2(1H)-ones have been shown to provide high regioselectivity.
-
Protecting Groups: In some cases, strategic use of protecting groups can block certain positions and direct nitration to the desired site.
Q5: My reaction mixture turned into a dark, tar-like substance. What causes this decomposition?
A5: The formation of dark tars or a "sticky orange solid" is indicative of decomposition and polymerization of the starting material or product.[1] This is typically caused by overly harsh reaction conditions, such as:
-
Excessively High Temperatures: Runaway exothermic reactions can rapidly increase the temperature, leading to degradation.
-
Highly Concentrated Acids: Using fuming nitric acid or a high concentration of oleum can lead to oxidative degradation of the quinoxaline ring.
-
"Forcing" Conditions: Prolonged heating at high temperatures in strong acid mixtures is known to cause decomposition.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common side reactions during the nitration of chloroquinoxalines.
| Observed Issue | Potential Cause | Recommended Action |
| Significant formation of hydroxylated byproduct (Hydrolysis) | 1. Reaction temperature is too high.2. Water content in the acid mixture is elevated.3. Extended reaction time. | 1. Maintain strict temperature control, typically between 0-10 °C.2. Use high-purity, concentrated H₂SO₄ and HNO₃ to minimize water.3. Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed. |
| Presence of di-halogenated or isomerically halogenated products | Reaction conditions are promoting halogen migration or re-halogenation. | 1. Lower the reaction temperature.2. Reduce the concentration of sulfuric acid if possible, as this can influence the equilibrium of halogen species. |
| Mixture of nitro-regioisomers | Poor regiochemical control under the chosen conditions. | 1. Decrease the reaction temperature to improve selectivity.2. Screen alternative nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate).3. Investigate if the electronic nature of other substituents on the ring can be modified to direct nitration. |
| Formation of dinitro or other polynitrated products (Over-nitration) | 1. Reaction temperature is too high.2. Reaction time is too long.3. Excess of nitrating agent. | 1. Maintain a low reaction temperature (e.g., 0-5 °C).2. Monitor the reaction closely and quench promptly upon completion.3. Use a stoichiometric amount or only a slight excess of nitric acid. |
| Darkening of the reaction mixture, formation of tar/polymers (Decomposition) | 1. Uncontrolled exotherm (runaway reaction).2. Acid concentration is too high (e.g., fuming acids). | 1. Ensure slow, dropwise addition of the nitrating agent with efficient stirring and cooling.2. Use concentrated (not fuming) acids unless specifically required, and consider a less aggressive acid system. |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of a Chloroquinoxaline
This protocol is adapted from standard procedures for the nitration of halo-N-heterocyclic compounds and should be optimized for the specific chloroquinoxaline substrate.
Materials:
-
Chloroquinoxaline (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the chloroquinoxaline. Cool the flask in an ice-salt bath to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 3.0 eq) to the chloroquinoxaline with continuous stirring, ensuring the internal temperature remains below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq) to concentrated sulfuric acid (approx. 2.0 eq) while cooling in an ice bath.
-
Nitration: Add the freshly prepared, cold nitrating mixture dropwise to the solution of chloroquinoxaline in sulfuric acid via the dropping funnel. Meticulously maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Slowly neutralize the resulting acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final nitro-chloroquinoxaline.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying the desired product and various side products.
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in ice water.
-
Neutralize with a base (e.g., NaHCO₃).
-
Extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄ and dilute to an appropriate concentration for GC-MS analysis.
GC-MS Conditions (General Example):
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected products (e.g., 50-400 amu).
By comparing the retention times and mass spectra to known standards or by interpreting the fragmentation patterns, one can identify the desired product, regioisomers, hydrolyzed byproducts, and other impurities.[6][7]
Visualizations
Caption: Experimental workflow for the nitration of chloroquinoxalines.
Caption: Logical relationships between conditions and side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
troubleshooting guide for quinoxaline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing quinoxalines?
The most prevalent method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2] Modern variations of this classic reaction include microwave-assisted synthesis and the use of various catalysts to improve reaction times and yields under greener conditions.[3][4]
Q2: My o-phenylenediamine starting material has darkened. Can I still use it?
It is not recommended. o-phenylenediamine is susceptible to oxidation upon exposure to air, which is indicated by a darkening in color.[5] Using oxidized starting material can lead to the formation of impurities and result in lower yields of the desired quinoxaline product. It is advisable to use freshly purified o-phenylenediamine for best results.[5]
Q3: What is the Beirut reaction?
The Beirut reaction is a key method for the synthesis of quinoxaline 1,4-dioxides.[6][7] It involves the heterocyclization of benzofuroxans with compounds containing active methylene groups, such as enols or enamines.[6][7]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: I am consistently obtaining a low yield of my target quinoxaline. What are the potential causes and how can I improve it?
A: Low yields in quinoxaline synthesis can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient reaction time may lead to incomplete conversion, while excessively high temperatures can cause decomposition of reactants or products.[5]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Experiment with a range of temperatures to find the ideal balance for your specific substrates.
-
-
Inefficient Catalysis: While the condensation can proceed without a catalyst, it often requires harsher conditions and results in lower yields.[5]
-
Poor Quality of Starting Materials: The purity of the o-phenylenediamine is crucial, as it can oxidize when exposed to air, leading to impurities and reduced yields.[5]
-
Solution: Use freshly purified o-phenylenediamine. Purification can be achieved by treating an aqueous solution with sodium dithionite and activated charcoal.[5]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.
Problem 2: Formation of Side Products
Q: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. How can I prevent this?
A: Benzimidazole formation is a common side reaction that typically occurs when the o-phenylenediamine reacts with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.
Troubleshooting Steps:
-
Assess Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your dicarbonyl reagent using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.
-
Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities that promote benzimidazole formation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Q: I am observing the formation of a quinoxaline N-oxide in my product mixture. What is the cause and how can I avoid it?
A: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.
-
Control the Atmosphere: Reactions conducted in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.
Problem 3: Purification Challenges
Q: I am having difficulty purifying my quinoxaline product using column chromatography.
A: Purification of quinoxaline derivatives can be challenging due to issues like poor solubility, co-elution with impurities, or instability on the stationary phase.
Common Purification Issues & Solutions:
-
Product is Unstable on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.
-
Solution: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, consider using a different stationary phase like neutral alumina or reverse-phase C18 silica.
-
-
Product Co-elutes with an Impurity: The chosen solvent system may lack the selectivity to separate your product from a closely eluting impurity.
-
Solution: Experiment with different solvent systems on TLC to achieve better separation before scaling up to column chromatography.
-
-
Product Precipitation on the Column: Low solubility in the chromatography solvents can cause the product to precipitate on the column, leading to low recovery.
-
Solution: Ensure the crude product is fully dissolved before loading it onto the column. If solubility is a major issue, you can load the sample as a solid by pre-adsorbing it onto a small amount of silica gel.
-
-
Poor Solubility: Quinoxaline-2,3-diones, in particular, often exhibit poor solubility in common organic solvents, making purification by column chromatography difficult.
-
Solution: Recrystallization is often the most effective method for purifying poorly soluble quinoxalines.[10]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 2,3-Diphenylquinoxaline
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | [5] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [5] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [5][9] |
| Organocatalysis | Camphor-sulfonic acid (20 mol%) | Ethanol | Room Temperature | 2 - 8 hours | High | [11] |
| Solvent-free Homogenization | None | Solvent-free | 4000 rpm | 3 min | Excellent to Quantitative | [10] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the traditional thermal condensation of o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 10 mL of rectified spirit by warming gently.
-
In a separate container, dissolve 1.1 g of o-phenylenediamine in about 6 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Reflux the mixture for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline to precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold rectified spirit, and dry.[5]
Protocol 2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This method utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in a shorter time.
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[5]
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and remove the alumina by filtration.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Visualizations
Caption: Experimental workflows for classical and microwave-assisted quinoxaline synthesis.
Caption: Troubleshooting logic for addressing low reaction yields in quinoxaline synthesis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. ias.ac.in [ias.ac.in]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 11. ijrar.org [ijrar.org]
Technical Support Center: Synthesis of 2-Chloro-6-nitroquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-nitroquinoxaline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in the Initial Condensation Step to Form the Quinoxalinone Core
-
Potential Cause: Incomplete reaction between the starting diamine and the dicarbonyl compound.
-
Recommended Solution:
-
Catalyst: While many quinoxaline syntheses proceed without a catalyst, the addition of a mild acid catalyst can be beneficial.[1] Consider using a catalytic amount of acetic acid.
-
Solvent: Ensure the appropriate solvent is used. Toluene is a common choice for this type of condensation.[1]
-
Temperature and Reaction Time: The reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some reactions proceed well at room temperature with an appropriate catalyst, while others may require reflux.[1]
-
Issue 2: Formation of Tarry Byproducts
-
Potential Cause: Polymerization of reactants or intermediates, often due to excessive heat or incorrect stoichiometry.
-
Recommended Solution:
-
Temperature Control: Maintain careful control over the reaction temperature. Avoid localized overheating by ensuring efficient stirring.
-
Controlled Reagent Addition: Add reagents portion-wise to manage the reaction exotherm.
-
Moderating Agents: In analogous syntheses, agents like ferrous sulfate have been used to ensure a smoother reaction and reduce tar formation.[2]
-
Issue 3: Poor Regioselectivity During Nitration
-
Potential Cause: The directing effects of the substituents on the quinoxaline ring can lead to the formation of multiple nitro-isomers.
-
Recommended Solution:
-
Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions is crucial for controlling regioselectivity. A common method involves the use of a mixture of fuming nitric acid and sulfuric acid.[3]
-
Temperature Control: Perform the nitration at a low temperature (e.g., 0 °C) to enhance selectivity.[3] Carefully monitor the temperature throughout the addition of the nitrating mixture.
-
Issue 4: Difficulty in the Chlorination of the Hydroxyquinoxaline Intermediate
-
Potential Cause: Incomplete conversion of the hydroxyl group to the chloro group.
-
Recommended Solution:
-
Chlorinating Agent: Phosphoryl chloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[4]
-
Reaction Conditions: The reaction typically requires refluxing in neat phosphoryl chloride.[4] Ensure anhydrous conditions, as water can decompose the chlorinating agent.
-
Work-up Procedure: A careful work-up is necessary to remove excess POCl₃. This often involves slowly quenching the reaction mixture with ice water.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent multi-step synthesis starts from a substituted aniline.[5][6] The general sequence involves:
-
Formation of an acetoacetanilide derivative from a halo-aniline.
-
Reduction of the nitro group and subsequent cyclization to form a quinoxalinone ring.
-
Nitration of the quinoxalinone ring.
-
Chlorination of the resulting hydroxyquinoxaline to yield the final product.
Q2: How can I improve the overall yield of the multi-step synthesis?
A2: To improve the overall yield, it is crucial to optimize each step and minimize the isolation and purification of intermediates.[5] Using compatible solvents and reagents with volatile by-products can be advantageous.[5] Monitoring each reaction by TLC to ensure completion can also prevent carrying forward unreacted starting materials which can complicate subsequent steps.
Q3: What are some alternative methods for quinoxaline synthesis?
A3: Other strategies for synthesizing the quinoxaline core include the condensation of 1,2-diamines with α-dicarbonyl compounds, which is a widely used method.[7][8] Modern approaches utilize various catalysts, such as copper or nickel-based systems, and may proceed under milder conditions.[8]
Q4: How should I purify the final this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for recrystallization of related compounds include ethanol.[5] Column chromatography can also be employed for purification if simple recrystallization is insufficient.
Data Presentation
Table 1: Summary of Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Acetoacetanilide Formation | 4-chloro-2-nitroaniline, diketene, triethylamine | Benzene | Reflux | ~75% (after recrystallization) | [5] |
| Reductive Cyclization | 4-chloro-2-nitro-acetoacetanilide, reducing agent (e.g., H₂/Pd-C) | Ethanol | Not specified | Not specified | [5] |
| Nitration of 6-chloro-2,3-dihydroxyquinoxaline | Potassium nitrate, concentrated sulfuric acid | Sulfuric acid | 0 °C to room temp. | Not specified | [3] |
| Chlorination of 7-nitroquinoxalin-2-ol | Phosphoryl chloride (POCl₃) | Neat | Reflux | 96% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-7-nitroquinoxaline (Adaptable for 6-nitro isomer) [4]
-
In a round-bottom flask, suspend 7-nitroquinoxalin-2-ol (1 equivalent) in phosphoryl chloride (POCl₃, excess).
-
Heat the mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid to obtain 2-chloro-7-nitroquinoxaline.
Protocol 2: Nitration of 6-chloro-2,3-dihydroxyquinoxaline (Illustrative of Nitration Step) [3]
-
Dissolve 6-chloro-2,3-dihydroxyquinoxaline (1 equivalent) in concentrated sulfuric acid in a flask and cool to 0 °C in an ice bath.
-
Finely powder potassium nitrate (1 equivalent) and add it portion-wise to the stirred solution over 5 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 2.5 hours.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Collect the product by filtration, wash with water, and dry.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EP0260467A2 - Quinoxaline compounds and their preparation and use - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. US4636562A - Process for preparing 6-halo-2-chloroquinoxaline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Quinoxaline synthesis [organic-chemistry.org]
Technical Support Center: Managing Moisture Sensitivity in the Chlorination of Quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing moisture sensitivity during the chlorination of quinoxalinones, a critical step in the synthesis of various pharmaceutical intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the chlorination of quinoxalinones, particularly when using moisture-sensitive reagents like phosphorus oxychloride (POCl₃).
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Chlorinated Product | Presence of moisture in starting materials or solvent. | Dry the quinoxalinone starting material in a vacuum oven before use. Use anhydrous solvents. Consider drying solvents over molecular sieves.[1] |
| Degradation of the chlorinating agent (e.g., POCl₃) due to moisture. | Use a fresh, unopened bottle of the chlorinating agent. If the quality is suspect, distillation of POCl₃ under anhydrous conditions may be necessary.[1] | |
| Incomplete reaction. | Increase reaction time or temperature as per the protocol. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | |
| Improper work-up procedure leading to hydrolysis of the product. | Quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize excess acid and minimize hydrolysis of the sensitive chloro-product.[1] | |
| Formation of Impurities or Side Products | Reaction of the chlorinating agent with water. | POCl₃ reacts with water to form phosphoric acid and HCl, which can lead to the formation of undesired byproducts.[2][3][4][5] Strict anhydrous conditions are crucial. |
| Exothermic reaction is not controlled. | Add the chlorinating agent dropwise at a low temperature (e.g., 0 °C) to control the exotherm. The absence of an exotherm upon addition of POCl₃ can indicate the presence of moisture.[1] | |
| Reaction Mixture Turns Dark or Tarry | Decomposition of starting material or product. | Ensure the reaction temperature does not exceed the recommended range. Overheating can lead to degradation. |
| Presence of highly reactive impurities in the starting material. | Purify the starting quinoxalinone by recrystallization before use. | |
| Difficulty in Isolating the Product | Product is hydrolyzed back to the starting material during work-up. | 4-chloroquinazolines can be unstable in the presence of water and bases.[6] Work-up should be performed quickly and at low temperatures. Extraction with a suitable organic solvent should be done promptly after quenching. |
| Product is soluble in the aqueous layer. | Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: Why is moisture so critical in the chlorination of quinoxalinones with POCl₃?
A1: Phosphorus oxychloride (POCl₃) reacts vigorously with water in a hydrolytic reaction to produce phosphoric acid and hydrogen chloride (HCl) gas.[2][3][4][5] This reaction consumes the POCl₃, reducing its availability for the desired chlorination reaction and thereby lowering the yield. The acidic byproducts can also lead to unwanted side reactions and product degradation.
Q2: How can I ensure my starting materials and solvents are sufficiently dry?
A2:
-
Quinoxalinone Starting Material: Dry the solid starting material in a vacuum oven at an appropriate temperature for several hours to remove any adsorbed moisture.
-
Solvents: Use commercially available anhydrous solvents. If you need to dry a solvent in the lab, techniques like distillation over a suitable drying agent (e.g., calcium hydride for chlorinated solvents) or storage over activated molecular sieves are effective.
-
Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120-150°C for several hours) and cooled in a desiccator over a drying agent before use. Assembling the apparatus while still hot under a stream of inert gas (like nitrogen or argon) is also a good practice.
Q3: What are the visual indicators of moisture contamination during the reaction?
A3: A key indicator is the lack of an exotherm (heat generation) when adding POCl₃ to the quinoxalinone suspension; this suggests the POCl₃ is reacting with moisture instead of the substrate.[1] The evolution of HCl fumes upon exposure of POCl₃ to air is also a sign of its reaction with atmospheric moisture.[2][5]
Q4: What is the best way to quench the reaction mixture after chlorination?
A4: The reaction should be carefully quenched by slowly pouring the reaction mixture onto crushed ice or into a vigorously stirred, cold, saturated aqueous solution of a weak base like sodium bicarbonate. This neutralizes the excess POCl₃ and the acidic byproducts. Performing this step at a low temperature is crucial to prevent the hydrolysis of the desired chlorinated quinoxalinone product.[1]
Q5: What analytical methods can be used to determine the moisture content in my starting materials or solvents?
A5:
-
Karl Fischer Titration: This is a highly accurate and specific method for determining the water content in a wide range of solid and liquid samples.[7][8][9]
-
Gravimetric Method (Loss on Drying): This involves weighing a sample before and after drying in an oven. It is a simpler but less specific method as any volatile component will be registered as moisture.[9]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to detect and quantify water in organic solvents.[10]
Data Presentation
| Moisture Content in Starting Material (%) | Observed Yield of 3-chloroquinoxalin-2(1H)-one (%) | Purity of Crude Product (%) | Notes |
| < 0.1 | 85 - 95 | > 95 | Anhydrous conditions lead to high yield and purity. |
| 0.5 | 50 - 60 | 80 - 90 | Noticeable decrease in yield and purity due to consumption of POCl₃ and side reactions. |
| 1.0 | 20 - 30 | 60 - 70 | Significant reduction in yield with a notable increase in impurities. |
| > 2.0 | < 10 | < 50 | The reaction is severely inhibited, and the major product may be the unreacted starting material or decomposition products. |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of Quinoxalin-2(1H)-one using POCl₃
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure the quinoxalin-2(1H)-one starting material is thoroughly dried (e.g., in a vacuum oven at 60-80°C for 4-6 hours).
-
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel, add the dried quinoxalin-2(1H)-one (1.0 equivalent).
-
Add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask.
-
If a base is used (e.g., N,N-dimethylaniline), add it to the reaction mixture at this stage.
-
-
Reaction:
-
Stir the suspension at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (typically around 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The product will often precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
-
Visualizations
Experimental Workflow for Chlorination
Caption: Experimental workflow for the chlorination of quinoxalinones.
Signaling Pathway of POCl₃ Reaction with Moisture
Caption: Reaction of POCl₃ with moisture and its consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. quveon.com [quveon.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for the synthesis of 2-Chloro-6-nitroquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-6-nitroquinoxaline.
Troubleshooting Guide
Question 1: The reaction to form the quinoxaline ring is sluggish and gives low yields. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the cyclization step can stem from several factors. Firstly, ensure your starting materials, particularly the substituted o-phenylenediamine, are pure. Impurities can interfere with the condensation reaction. The reaction temperature is also critical; while refluxing is common, excessive heat can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a stepwise addition of the 1,2-dicarbonyl compound. The choice of solvent can also be influential; while ethanol is frequently used, exploring other solvents like acetic acid might be beneficial.[1]
Question 2: During the chlorination step with thionyl chloride (SOCl₂), I'm observing significant charring and byproduct formation. How can I minimize this?
Answer: Charring during chlorination is often due to the highly exothermic nature of the reaction with reagents like thionyl chloride or phosphorus oxychloride. To mitigate this, ensure slow, dropwise addition of the chlorinating agent at a controlled temperature, ideally starting at a lower temperature and gradually warming up. Using a suitable solvent such as toluene or xylene can help to dissipate heat more effectively.[2] The presence of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction at a lower temperature, reducing the likelihood of decomposition.[2]
Question 3: My final product, this compound, is difficult to purify. What are the common impurities and the best purification strategy?
Answer: Common impurities may include unreacted starting materials, the corresponding 2-hydroxy-6-nitroquinoxaline from hydrolysis of the chloro group, and potentially over-chlorinated byproducts. Recrystallization is a good initial purification step.[3] A suitable solvent system, often a mixture of hexanes and ethyl acetate, should be determined by TLC.[3] If recrystallization is insufficient, column chromatography on silica gel is recommended.[3] For stubborn impurities, reverse-phase chromatography could be an alternative.[3]
Question 4: Upon scaling up the synthesis, I'm facing issues with controlling the exotherm during nitration. What are the recommended safety precautions and control measures?
Answer: Nitration reactions are notoriously exothermic and require strict temperature control, especially at a larger scale. The use of a moderating agent like ferrous sulfate can help to ensure a smoother reaction.[4] A slow, portion-wise addition of the nitrating mixture (e.g., nitric acid in sulfuric acid) into the reaction vessel with efficient stirring is crucial.[4][5] The reactor should be equipped with an efficient cooling system, and having an ice bath or other external cooling method readily available is a critical safety measure.[4][5] Continuous monitoring of the internal temperature is mandatory.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common route involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form a 6-nitro-2-hydroxyquinoxaline intermediate.[1] This intermediate is then chlorinated using a reagent like thionyl chloride or phosphorus oxychloride to yield the final this compound.[2]
Q2: What are the key safety considerations when handling the reagents involved in this synthesis?
A2: Many reagents used in this synthesis are hazardous. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Nitric and sulfuric acids are highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the final compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified compound can also be compared to literature values. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or TLC.
Q4: Is this compound stable for long-term storage?
A4: Similar chloro-substituted N-heterocycles can be susceptible to hydrolysis, especially in the presence of moisture or under acidic or basic conditions, leading to the formation of the corresponding quinoxalin-2-ol.[3][6] For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[3]
Quantitative Data Summary
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot Scale (e.g., 100-500 g) | Key Challenges at Scale-Up |
| Typical Yield | 75-85% | 60-75% | Heat and mass transfer limitations, potential for increased side reactions. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower reagent addition rates for temperature control, longer heating/cooling cycles. |
| Purity (crude) | 85-95% | 70-85% | Less efficient mixing leading to localized overheating and byproduct formation. |
| Purity (purified) | >98% | >98% | Larger volumes for recrystallization/chromatography, potential for product loss. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Step 1: Synthesis of 6-Nitro-2-hydroxyquinoxaline
-
To a solution of the appropriately substituted 1,2-diaminonitrobenzene (1.0 eq) in a suitable solvent such as ethanol, add the 1,2-dicarbonyl compound (e.g., glyoxylic acid) (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Chlorination of 6-Nitro-2-hydroxyquinoxaline
-
Suspend the 6-Nitro-2-hydroxyquinoxaline (1.0 eq) in a suitable solvent like toluene.[2]
-
Add a catalytic amount of dimethylformamide (DMF).[2]
-
Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at room temperature. An initial exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (around 100-110°C) for 2-4 hours, or until gas evolution ceases.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
dealing with mono-chlorinated impurities in dichlorinated quinoxaline synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of dichlorinated quinoxalines, with a specific focus on managing and minimizing mono-chlorinated impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,3-dichloroquinoxaline?
A1: The most prevalent method for synthesizing 2,3-dichloroquinoxaline is the chlorination of quinoxaline-2,3(1H,4H)-dione. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).
Q2: What is the primary cause of mono-chlorinated impurity formation?
A2: The formation of 2-chloroquinoxaline as an impurity is primarily due to incomplete chlorination of the quinoxaline-2,3(1H,4H)-dione starting material or its mono-chlorinated intermediate. Reaction conditions such as temperature, reaction time, and the stoichiometry of the chlorinating agent play a crucial role in the extent of dichlorination.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show distinct spots for the starting material, the mono-chlorinated intermediate, and the desired di-chlorinated product, allowing for real-time assessment of the reaction's completion.
Q4: What are the recommended methods for purifying 2,3-dichloroquinoxaline?
A4: The primary methods for purifying 2,3-dichloroquinoxaline from its mono-chlorinated impurity are recrystallization and column chromatography. Recrystallization from a suitable solvent like ethanol can be effective if the impurity level is low. For more challenging separations, column chromatography using silica gel is the preferred method.[1][2][3][4]
Q5: Which analytical techniques are suitable for quantifying the ratio of mono- to di-chlorinated quinoxalines?
A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most suitable techniques.[5][6][7][8] HPLC provides excellent separation and quantification of the two compounds.[5][7][8] ¹H NMR spectroscopy can also be used to determine the ratio of the two compounds by integrating the distinct signals of the aromatic protons for each species.[6][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of mono-chlorinated impurity in the final product. | 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the molar equivalents of the chlorinating agent (e.g., from 2.0 to 2.5 equivalents relative to the starting dione). 2. Extend the reaction time and monitor closely by TLC until the mono-chlorinated intermediate is no longer observed. 3. Gradually increase the reaction temperature, for example, from 80°C to 100°C, while monitoring for any potential side product formation. |
| Low yield of the desired dichlorinated product. | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Loss of product during purification. | 1. Ensure the reaction has gone to completion by TLC analysis before quenching. 2. Perform the aqueous workup at low temperatures (e.g., using an ice bath) to minimize hydrolysis of the chloro groups. 3. When performing column chromatography, carefully select the eluent system to ensure good separation and avoid overly broad fractions. |
| Difficulty in separating mono- and di-chlorinated products by recrystallization. | The solubility of the mono- and di-chlorinated compounds in the chosen solvent is too similar. | 1. Try a different recrystallization solvent or a solvent mixture. A solvent screen can be performed on a small scale to identify an optimal system. 2. If recrystallization is ineffective, utilize column chromatography for a more efficient separation. |
| Inaccurate quantification of impurities by ¹H NMR. | Overlapping signals of the aromatic protons of the mono- and di-chlorinated species. | 1. Use a high-field NMR spectrometer for better signal dispersion. 2. Consider using quantitative ¹³C NMR as an alternative, although it requires longer acquisition times. 3. Rely on a validated HPLC method for accurate quantification.[5][7][8] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
This protocol describes the synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3(1H,4H)-dione using thionyl chloride and a catalytic amount of DMF.
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
1-Chlorobutane (or another suitable high-boiling solvent)
-
Ethyl ether
-
Ice-cold water
Procedure:
-
To a slurry of quinoxaline-2,3(1H,4H)-dione (1.0 eq) in 1-chlorobutane, add thionyl chloride (2.0-2.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 0.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 100°C) for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material and the mono-chlorinated intermediate are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate as needles. Filter the solid and wash with ethyl ether.
-
Carefully quench the filtrate by slowly adding it to ice-cold water.
-
Dry the collected solid under vacuum to yield 2,3-dichloroquinoxaline.
Protocol 2: Purification of 2,3-Dichloroquinoxaline by Column Chromatography
This protocol outlines the separation of 2,3-dichloroquinoxaline from its mono-chlorinated impurity using silica gel column chromatography.[1][2][3][4]
Materials:
-
Crude 2,3-dichloroquinoxaline mixture
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate. A typical starting gradient would be 95:5 (hexane:ethyl acetate), gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure 2,3-dichloroquinoxaline.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: HPLC Analysis of Mono- and Di-chlorinated Quinoxalines
This protocol provides a general method for the separation and quantification of 2-chloroquinoxaline and 2,3-dichloroquinoxaline using reverse-phase HPLC.[5][7][8]
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of pure 2-chloroquinoxaline and 2,3-dichloroquinoxaline of known concentrations.
-
Prepare a solution of the reaction mixture in the mobile phase.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the mono- and di-chlorinated products in the sample by comparing their retention times and peak areas to the calibration curves.
Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. chromtech.com [chromtech.com]
- 4. longdom.org [longdom.org]
- 5. Separation of 2,3-Dichloroquinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. journal.uctm.edu [journal.uctm.edu]
Validation & Comparative
A Comparative Study of 2-Chloro-6-nitroquinoxaline and Other Nitroaromatic Compounds
This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and biological activities of 2-Chloro-6-nitroquinoxaline against other selected nitroaromatic compounds, namely 2,4-dinitrochlorobenzene, picryl chloride, and 2-chloro-7-nitroquinoxaline. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data and detailed methodologies.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its reactivity and biological interactions. The following table summarizes the key properties of this compound and the selected comparative nitroaromatic compounds.
| Property | This compound | 2,4-Dinitrochlorobenzene | Picryl Chloride (2,4,6-Trinitrochlorobenzene) | 2-Chloro-7-nitroquinoxaline |
| Molecular Formula | C₈H₄ClN₃O₂ | C₆H₃ClN₂O₄ | C₆H₂ClN₃O₆ | C₈H₄ClN₃O₂ |
| Molecular Weight | 209.59 g/mol [] | 202.55 g/mol | 247.55 g/mol | 209.59 g/mol |
| Melting Point | 208-209 °C[2] | 48-50 °C | 83 °C | 183-186 °C[3] |
| Boiling Point | 350.5 °C (Predicted)[][2] | 315 °C | 375 °C | Not available |
| Density | 1.566 g/cm³ (Predicted)[2] | 1.687 g/cm³ | 1.797 g/cm³ | Not available |
| Appearance | Light yellow to brown solid[2] | Yellow crystals | Light yellow needles | Red/cherry solid[3] |
| Solubility | Not available | Insoluble in water; soluble in alcohol, ether, benzene, CS₂ | Insoluble in water; slightly soluble in ether, alcohol, benzene | Not available |
Comparative Reactivity in Nucleophilic Aromatic Substitution
Nitroaromatic compounds are characteristically reactive towards nucleophiles, a property exploited in various synthetic applications. The reactivity is significantly influenced by the number and position of electron-withdrawing nitro groups relative to the leaving group (in this case, the chlorine atom).
The general mechanism for nucleophilic aromatic substitution (SNAr) in these compounds proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, stabilizes this intermediate and thus accelerates the reaction.
Based on these principles, the expected order of reactivity towards nucleophiles is:
Picryl chloride > 2,4-Dinitrochlorobenzene > this compound ≈ 2-Chloro-7-nitroquinoxaline
-
Picryl chloride is the most reactive due to the presence of three nitro groups, all positioned to effectively stabilize the negative charge in the Meisenheimer complex.
-
2,4-Dinitrochlorobenzene is also highly reactive with two activating nitro groups.
The following diagram illustrates the logical relationship of factors influencing the reactivity of these compounds in nucleophilic aromatic substitution.
Caption: Logical relationship of reactivity in SNAr reactions.
Comparative Biological Activity
Nitroaromatic compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. This activity is often linked to the reductive metabolism of the nitro group, which can lead to the formation of reactive intermediates that damage cellular macromolecules like DNA and proteins.
Anticancer Activity
The hypoxic (low oxygen) environment often found in solid tumors can enhance the activity of nitroaromatic compounds, as the reductive activation is more efficient under these conditions. The following table presents available in vitro anticancer activity data (IC50 values) for the selected compounds against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivatives of 2-Chloro-quinoxaline | MCF-7 (Breast) | 10.78 ± 0.892 | [4] |
| HT29 (Colon) | 2.243 ± 0.217 | [5] | |
| 2,4-Dinitrochlorobenzene Analogues | Not available | - | |
| Picryl Chloride Analogues | Not available | - | |
| Other Nitroaromatics | MDA-MB-231 (Breast) | 16.7 | [6] |
| A549 (Lung) | Varies with alkyl chain length | [6] | |
| Various | < 8.5 (for 5 compounds) | [7] |
Antimicrobial Activity
The mechanism of antimicrobial action for nitroaromatics generally involves the enzymatic reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Not available | - | |
| 2,4-Dinitrochlorobenzene | Multidrug-resistant bacteria | Showed inhibition, but complex effects | |
| Picryl Chloride | Not available | - | |
| 2-Chloro-7-nitroquinoxaline | Not available | - |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of this compound
Caption: General synthetic workflow for quinoxaline derivatives.[10]
Protocol 2: Synthesis of 2,4-Dinitrochlorobenzene
2,4-Dinitrochlorobenzene is commercially produced by the nitration of p-nitrochlorobenzene using a mixture of nitric and sulfuric acids.[11][12][13][14]
-
Nitration: Add p-chloronitrobenzene dropwise to a stirred mixture of nitric acid and sulfuric acid.
-
Heating: Raise the temperature to approximately 105°C and maintain for 2-2.5 hours.[13]
-
Work-up: After cooling, the reaction mixture is poured onto ice. The solid product is then isolated by filtration, washed with water to neutrality, and dried.
Protocol 3: Synthesis of Picryl Chloride
Picryl chloride can be prepared from the reaction of picric acid with phosphorus oxychloride in the presence of a base like pyridine.[15][16][17]
-
Formation of Pyridine Picrate: Add pyridine to a hot solution of picric acid in ethanol. The pyridine picrate salt precipitates upon cooling.
-
Chlorination: The dried pyridine picrate is refluxed with phosphorus oxychloride in a solvent such as benzene.
-
Isolation: The product is isolated by washing the reaction mixture with hot water and removing the solvent.
Protocol 4: Synthesis of 2-Chloro-7-nitroquinoxaline
This compound is synthesized from 7-nitroquinoxalin-2-ol.[3]
-
Chlorination: A mixture of 7-nitroquinoxalin-2-ol in phosphoryl chloride (POCl₃) is refluxed for 3 hours.[3]
-
Work-up: The reaction mixture is then slowly poured into a stirred mixture of ice and water.
-
Isolation: The resulting precipitate is collected by filtration and washed with water to yield the product.[3]
Biological Assay Protocols
Protocol 5: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]
Protocol 6: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This comparative guide provides an overview of the physicochemical properties, reactivity, and biological activities of this compound and related nitroaromatic compounds. While 2,4-dinitrochlorobenzene and picryl chloride are well-characterized in terms of their high reactivity in nucleophilic aromatic substitution, quantitative data for this compound and its 7-nitro isomer is less available. The biological activity of these compounds, particularly their potential as anticancer and antimicrobial agents, is a promising area for further research. The provided experimental protocols offer a foundation for the synthesis and evaluation of these and other nitroaromatic compounds. Further studies are warranted to obtain more comprehensive and directly comparable quantitative data to fully elucidate the structure-activity relationships within this class of compounds.
References
- 2. This compound | 6272-25-9 [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4636562A - Process for preparing 6-halo-2-chloroquinoxaline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. pjsir.org [pjsir.org]
- 13. CN104045563A - Production method of highly pure 2,4-dinitrochlorobenzene - Google Patents [patents.google.com]
- 14. CN1513830A - Preparation method of 2,4-dinitochloro benzene - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally sensitive. Gas Chromatography (GC), on the other hand, is ideal for analytes that are volatile and thermally stable. The choice between HPLC and GC-MS for analyzing 2-Chloro-6-nitroquinoxaline will depend on the specific impurities that need to be detected and quantified, including potential starting materials, by-products, and degradation products.
Table 1: Comparison of Proposed Analytical Techniques
| Parameter | Proposed HPLC-UV Method | Proposed GC-MS Method |
| Principle | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | Separation based on volatility and polarity in a gaseous mobile phase. |
| Instrumentation | HPLC with UV-Vis Detector | Gas Chromatograph with Mass Spectrometer |
| Volatility Requirement | Not required | Required |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Sensitivity | Good with UV-Vis detector; can be very high with an MS detector. | Very high, especially in Selected Ion Monitoring (SIM) mode. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 15-30 minutes per sample. |
| Impurity Identification | Tentative identification by UV spectrum and retention time; definitive identification requires an MS detector (LC-MS). | High-confidence identification through mass spectral library matching. |
Proposed Analytical Methods and Validation Parameters
The following sections detail proposed starting points for method development and validation for the quantification of this compound. These protocols are based on methods developed for similar molecules and should be validated for their specific intended use.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
Experimental Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitoring at 254 nm and 320 nm. Full spectrum acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Table 2: Proposed HPLC Method Validation Parameters
| Validation Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile impurities and for confirming the identity of this compound.
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
-
Column: Low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.
Table 3: Proposed GC-MS Method Validation Parameters
| Validation Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of the analyte in the blank. |
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
General Experimental Workflow for Sample Analysis
The following diagram outlines the general steps involved in the analysis of a sample using either HPLC or GC-MS.
Caption: A general workflow for the analysis of a sample.
Conclusion
The choice of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the analysis, including the nature of the sample matrix and the potential impurities. Both HPLC-UV and GC-MS offer robust and reliable approaches. The proposed methods and validation parameters in this guide serve as a strong foundation for developing and implementing a validated analytical procedure to ensure the quality and consistency of this important chemical intermediate. It is imperative that any method developed based on these recommendations is fully validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure its suitability for its intended use.[2][3]
References
A Comparative Guide to the Biological Activity of 2-Chloro-6-nitroquinoxaline and Other Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides an objective comparison of the biological performance of 2-Chloro-6-nitroquinoxaline with other quinoxaline alternatives, supported by experimental data from various studies. The focus is on their antimicrobial and anticancer activities, with detailed methodologies for the key experiments cited.
Comparative Biological Activity: A Quantitative Overview
The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the benzene and pyrazine rings. The presence of a chloro group at the C2 position and a nitro group at the C6 position in this compound suggests the potential for potent biological effects, as electron-withdrawing groups are known to modulate the activity of many bioactive compounds.[1]
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of quinoxaline derivatives. Notably, a study identified 2-chloro-3-methyl-6-nitroquinoxaline as a highly active antimicrobial agent. The minimum inhibitory concentration (MIC) values for this compound were determined against various pathogens, demonstrating its potent effect.
Table 1: Antimicrobial Activity (MIC) of 2-chloro-3-methyl-6-nitroquinoxaline and Other Quinoxaline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-chloro-3-methyl-6-nitroquinoxaline | Trichophyton mentagrophytes | 11.9 (54 µmol/l) | [2] |
| Candida albicans | 49.2 (223 µmol/l) | [2] | |
| 6-nitroquinoxaline-2,3(1H, 4H)-dione derivative (2a) | Staphylococcus aureus | 1250 | [3] |
| Symmetrically disubstituted quinoxaline (2d) | Escherichia coli | 8 | [4] |
| Symmetrically disubstituted quinoxaline (3c) | Escherichia coli | 8 | [4] |
| Symmetrically disubstituted quinoxaline (2d, 3c, 4, 6a) | Bacillus subtilis | 16 | [4] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
Quinoxaline derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases and induction of apoptosis.[5][6] While specific anticancer data for this compound is limited in the reviewed literature, the structure-activity relationship (SAR) of related compounds provides valuable insights. For instance, the presence of a nitro group, an electron-withdrawing substituent, can influence the anticancer potency.[1] However, in some cases, bromo-substituted quinoxalines have shown better inhibition of lung cancer cells compared to their nitro-counterparts.[7][8]
Table 2: In Vitro Anticancer Activity (IC50) of Various Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline with triazole ring (3) | Leukemia (Ty-82) | 2.5 | [2] |
| Leukemia (THP-1) | 1.6 | [2] | |
| 1,3-diphenylurea-quinoxaline (19) | Cervical Cancer (HeLa) | 12.3 | [2] |
| Hepatoma (SMMC-7721) | 17.6 | [2] | |
| Sulfono-hydrazide quinoxaline (18) | Breast Adenocarcinoma (MCF-7) | 22.11 ± 13.3 | [2] |
| Quinoxaline with ester and amide groups (5) | Cervical Cancer (HeLa) | 0.126 | [9] |
| Hepatoma (SMMC-7721) | 0.071 | [9] | |
| Leukemia (K562) | 0.164 | [9] | |
| 2,3-disubstituted quinoxaline (11) | Colon Carcinoma (HCT116) | 2.5 | [9] |
| Breast Adenocarcinoma (MCF-7) | 9 | [9] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of quinoxaline derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][10]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the quinoxaline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9]
Visualizing the Science: Workflows and Pathways
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized experimental workflow for the evaluation of quinoxaline derivatives.
References
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 2-Chloro-6-nitroquinoxaline vs. 2-Chloro-6-fluoroquinoxaline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In nucleophilic aromatic substitution reactions, the electronic nature of the substituents on the aromatic ring plays a paramount role in determining the reaction rate. Both the nitro (-NO₂) and fluoro (-F) groups are electron-withdrawing and therefore activate the quinoxaline ring towards nucleophilic attack at the C2 position by stabilizing the intermediate Meisenheimer complex. However, the nitro group is a significantly stronger electron-withdrawing group than the fluoro group. Consequently, 2-Chloro-6-nitroquinoxaline is anticipated to be substantially more reactive towards nucleophiles than 2-Chloro-6-fluoroquinoxaline . This heightened reactivity allows for milder reaction conditions and potentially higher yields in the synthesis of 2-substituted quinoxaline derivatives.
Theoretical Framework: The SNAr Mechanism
The nucleophilic aromatic substitution reaction of 2-chloroquinoxalines proceeds via a two-step addition-elimination mechanism.
Caption: Generalized mechanism of the SNAr reaction.
The first step, the attack of the nucleophile on the carbon atom bearing the chlorine, is the rate-determining step. The stability of the resulting negatively charged intermediate, the Meisenheimer complex, is crucial. Electron-withdrawing groups, particularly at positions ortho or para to the site of substitution, delocalize the negative charge through resonance, thus stabilizing the intermediate and accelerating the reaction.
Reactivity Comparison: Electronic Effects
The key to understanding the relative reactivity of this compound and 2-Chloro-6-fluoroquinoxaline lies in the electron-withdrawing ability of the nitro and fluoro substituents at the 6-position.
| Feature | This compound | 2-Chloro-6-fluoroquinoxaline | Rationale |
| Activating Group | Nitro (-NO₂) | Fluoro (-F) | Both are electron-withdrawing groups that activate the ring for SNAr. |
| Electronic Effect | Strong -I, Strong -M | Strong -I, Weak +M | The nitro group is a powerful deactivator for electrophilic substitution but a strong activator for nucleophilic substitution due to its ability to delocalize negative charge through both inductive (-I) and mesomeric (-M) effects. Fluorine is strongly inductively withdrawing (-I) but has a weak mesomeric donating (+M) effect. |
| Stabilization of Meisenheimer Complex | High | Moderate | The strong resonance and inductive effects of the nitro group provide superior stabilization of the negative charge in the Meisenheimer complex compared to the fluoro group. |
| Predicted Reactivity | Higher | Lower | The greater stabilization of the transition state leading to the Meisenheimer complex results in a lower activation energy and a faster reaction rate for the nitro-substituted compound. |
Supporting Experimental Data from Analogous Systems
While direct comparative kinetic data for the two quinoxaline derivatives is scarce, studies on simpler aromatic systems consistently demonstrate the superior activating ability of the nitro group over the fluoro group in SNAr reactions. For instance, the reaction of piperidine with 1-chloro-4-nitrobenzene is significantly faster than with 1-chloro-4-fluorobenzene under similar conditions, highlighting the dominant role of the activating group over the leaving group's identity in many cases. It is a well-established principle that for SNAr reactions, a fluorine atom is a significantly better leaving group than a chlorine atom.[1] This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2).[1]
Experimental Protocols
The following are general protocols for conducting nucleophilic aromatic substitution reactions on 2-chloroquinoxalines. The optimal conditions (solvent, base, temperature, and reaction time) will depend on the specific nucleophile used and should be determined empirically.
General Procedure for Amination
This protocol describes a typical procedure for the reaction of a 2-chloroquinoxaline with an amine nucleophile.
Materials:
-
This compound or 2-Chloro-6-fluoroquinoxaline (1.0 mmol)
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 mmol)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 mmol)
-
Solvent (e.g., DMF, DMSO, NMP) (5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 2-chloroquinoxaline (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent (5-10 mL).
-
Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-substituted-quinoxaline.
General Procedure for Alkoxylation/Aryloxylation
This protocol describes a typical procedure for the reaction of a 2-chloroquinoxaline with an alcohol or phenol.
Materials:
-
This compound or 2-Chloro-6-fluoroquinoxaline (1.0 mmol)
-
Alcohol or Phenol (1.5 mmol)
-
Strong base (e.g., NaH, KOtBu) (1.2 mmol)
-
Anhydrous solvent (e.g., THF, DMF) (5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 mmol) in the anhydrous solvent.
-
Add the strong base (1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.
-
Add a solution of the 2-chloroquinoxaline (1.0 mmol) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing the Reactivity Difference
The following diagram illustrates the logical relationship of the factors influencing the reactivity of the two compounds.
References
Unveiling the Potential of 2-Chloro-6-nitroquinoxaline Derivatives: A Comparative Guide for Researchers
For Immediate Release
Scientists and drug development professionals now have access to a comprehensive comparison guide on the characterization and validation of 2-Chloro-6-nitroquinoxaline derivatives. This guide provides a meticulous overview of the synthesis, biological activity, and potential mechanisms of action of this class of compounds, positioning them as promising candidates for further investigation in therapeutic development. While direct comparative studies on a series of this compound derivatives are limited in the current literature, this guide synthesizes available data on structurally related chloro-nitro quinoxaline compounds to offer valuable insights.
Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The introduction of a chloro group at the 2-position and a nitro group at the 6-position of the quinoxaline scaffold can significantly influence the molecule's electronic properties and biological activity, making these derivatives particularly interesting for drug discovery programs.[3]
Comparative Biological Activity
Research has demonstrated that quinoxaline derivatives bearing chloro and nitro substituents exhibit a range of biological activities, most notably anticancer properties. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines. While specific data for a comparative series of this compound derivatives is not extensively available, the following table summarizes the anticancer activity of representative chloro-substituted quinoxaline derivatives, providing a valuable reference for researchers.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| QNX-1 | 6-chloro-7-fluoro-2,3-disubstituted | Strain IIIB (HIV) | >11.78 µg/mL | Not Available |
| QNX-2 | 6-chloro-7-fluoro-2,3-disubstituted | Strain IIIB (HIV) | >15.45 µg/mL | Not Available |
| Cpd 11 | 2-substituted-phenylamino-quinoxaline with 4-chloro on phenyl | HCT116 | 2.5 | [3] |
| Cpd 11 | 2-substituted-phenylamino-quinoxaline with 4-chloro on phenyl | MCF-7 | 9 | [3] |
| VIIIc | 3-(methylquinoxalin-2-yl)amino derivative with chloro on phenylurea | HCT116 | 2.5 | [4] |
| VIIIc | 3-(methylquinoxalin-2-yl)amino derivative with chloro on phenylurea | MCF-7 | 9 | [4] |
| XVa | 3-(chloroquinoxalin-2-yl)amino derivative | HCT116 | 4.4 | [4] |
| XVa | 3-(chloroquinoxalin-2-yl)amino derivative | MCF-7 | 5.3 | [4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound derivatives, based on established methodologies for similar quinoxaline compounds.
General Synthesis of this compound Derivatives
The synthesis of the this compound scaffold typically begins with the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.
Caption: General synthetic workflow for this compound derivatives.
Protocol:
-
Synthesis of 6-nitroquinoxaline: To a solution of 4-nitro-1,2-phenylenediamine in ethanol, an equimolar amount of glyoxal (40% in water) is added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 6-nitroquinoxaline.
-
Synthesis of this compound: 6-nitroquinoxaline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction mixture is heated at reflux for 2-4 hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to afford this compound.
-
Synthesis of this compound Derivatives: The 2-chloro substituent is susceptible to nucleophilic aromatic substitution. A variety of nucleophiles (e.g., amines, phenols, thiols) can be reacted with this compound in a suitable solvent (e.g., ethanol, DMF) often in the presence of a base (e.g., triethylamine, potassium carbonate) to yield a library of derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.
-
Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Potential Mechanism of Action: Kinase Inhibition
While the precise mechanism of action for many this compound derivatives is still under investigation, a significant body of evidence suggests that quinoxaline scaffolds can act as kinase inhibitors.[5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinoxaline core can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.
Caption: Potential mechanism of action via kinase inhibition.
This guide serves as a foundational resource for researchers interested in the promising field of this compound derivatives. The provided data and protocols are intended to facilitate further exploration and validation of these compounds as potential therapeutic agents. The unique chemical features of this scaffold, combined with its demonstrated biological activity, underscore the importance of continued research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for quinoxaline synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds, is of paramount importance in medicinal chemistry and materials science due to their wideranging biological activities and valuable applications. The most common synthetic route involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. The efficiency of this reaction is heavily influenced by the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts for quinoxaline synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Data Presentation: Catalyst Performance in the Synthesis of 2,3-Diphenylquinoxaline
The following table summarizes the performance of different catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a widely used model reaction. This allows for a direct comparison of reaction efficiency under various conditions.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Metal-Based Catalysts | ||||||
| CuSO₄·5H₂O | 0.01 g | Ethanol | Room Temperature | 38 min | 93 | [1] |
| CrCl₂·6H₂O | 0.01 g | Ethanol | Room Temperature | 14 min | 90 | [1] |
| PbBr₂ | 0.01 g | Ethanol | Room Temperature | 36 min | 92 | [1] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | 0.03 g | EtOH/H₂O (3:1) | Room Temperature | 15 min | 95 | [2][3][4] |
| AlCuMoVP on Alumina | 100 mg | Toluene | 25 | 120 min | 92 | [5] |
| Metal-Free Catalysts | ||||||
| Iodine | 5 mol% | Ethanol/Water (1:1) | 50 (Microwave) | 2 min | 94 | [6] |
| Iodine | 20 mol% | DMSO | Room Temperature | 12 h | 78-99 | [7] |
| [BSMIM]OTs (Ionic Liquid) | 10 mol% | Solvent-free | Room Temperature | 10 min | 86 | [8] |
| [C₈dabco]Br (Ionic Liquid) | 10 mol% | Water | 70 | 35 min | 96 | [9] |
| Pyridine | 0.1 mmol | THF | Room Temperature | 2 h | High | [10] |
| Catalyst-Free | ||||||
| None | - | Methanol | Room Temperature | 1 min | 93 | [11] |
| None | - | Ethanol | Reflux | - | 70-85 | [7] |
| None (Ultrasound) | - | Ethanol | Room Temperature | 60 min | 98 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Metal-Based Catalysis using CuSO₄·5H₂O
This protocol describes a simple and efficient synthesis of quinoxaline derivatives at room temperature using a copper sulfate catalyst.
Materials:
-
o-phenylenediamine (1.11 mmol)
-
Benzil (1.01 mmol)
-
CuSO₄·5H₂O (0.01 g)
-
Ethanol (5 mL)
-
n-hexane
-
Ethyl acetate
Procedure:
-
In a 25 mL flask equipped with a magnetic stirrer, combine o-phenylenediamine (0.119 g), benzil (0.212 g), and CuSO₄·5H₂O (0.01 g).
-
Add 5 mL of ethanol to the flask.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (2:10).
-
Once the reaction is complete (approximately 38 minutes), heat the mixture to dissolve the product in hot ethanol.
-
Separate the catalyst by filtration while the solution is hot.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the crystals by filtration to obtain the pure quinoxaline derivative.[1]
Protocol 2: Nanocatalysis using Fe₃O₄@SiO₂/Schiff base/Co(II)
This method utilizes a magnetically recoverable nanocatalyst for a green and efficient synthesis of quinoxalines.
Materials:
-
1,2-diamine (1 mmol)
-
1,2-diketone (1 mmol)
-
Fe₃O₄@SiO₂/Schiff base/Co(II) nanocatalyst (0.03 g)
-
Ethanol/Water (3:1 v/v, 12 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL round-bottomed flask, add the 1,2-diamine (1 mmol), 1,2-diketone (1 mmol), and the Fe₃O₄@SiO₂/Schiff base/Co(II) nanocatalyst (0.03 g).
-
Add 12 mL of the ethanol/water mixture to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add ethyl acetate to the mixture.
-
Separate the insoluble catalyst using an external magnet.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator under reduced pressure to obtain the pure product.[2]
Protocol 3: Metal-Free Catalysis using Iodine
This protocol details the use of molecular iodine as a catalyst under microwave irradiation for a rapid synthesis of quinoxalines.
Materials:
-
1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Dichloromethane (10 mL)
-
5% Sodium thiosulfate solution (2 mL)
-
Brine (2 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of ethanol/water (1:1).
-
Add a catalytic amount of iodine (5 mol%).
-
Irradiate the mixture in a CEM microwave at 50 °C with a power level of 300 µ.
-
Monitor the reaction by TLC.
-
After completion, add 10 mL of dichloromethane to the reaction mixture.
-
Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to yield the product.[6]
Protocol 4: Catalyst-Free Synthesis in Methanol
This procedure highlights a highly efficient and green, catalyst-free synthesis of quinoxalines at room temperature.
Materials:
-
Aryldiamine (0.925 mmol)
-
Dicarbonyl compound (0.925 mmol)
-
Methanol (5 mL)
Procedure:
-
To a stirred solution of the diamine (0.925 mmol) in 5 mL of methanol, add the dicarbonyl compound (0.925 mmol).
-
Stir the mixture for one minute at ambient temperature in a vessel open to the air.
-
The product can be isolated after the reaction is complete.[11]
Visualizations
The following diagrams illustrate the general workflow, reaction mechanism, and classification of catalysts for quinoxaline synthesis.
Caption: General experimental workflow for quinoxaline synthesis.
Caption: General acid-catalyzed mechanism for quinoxaline synthesis.
References
- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. scielo.br [scielo.br]
A Comparative Guide to HPLC Method Development for the Analysis of 2-Chloro-6-nitroquinoxaline
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of pharmaceutical intermediates like 2-Chloro-6-nitroquinoxaline is crucial for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose due to its high resolution, sensitivity, and adaptability. This guide provides a comparative overview of a developed HPLC method for this compound, alongside alternative analytical techniques, supported by detailed experimental protocols and performance data.
Alternative Analytical Techniques
While HPLC is a powerful tool, other methods can be employed for the analysis of this compound, each with its own set of advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds. Given that this compound is a solid at room temperature, its volatility would need to be assessed.[1] GC-MS offers excellent separation efficiency and provides mass spectral data, which is invaluable for peak identification and structural elucidation. However, derivatization may be necessary if the compound has low volatility, adding complexity to the sample preparation process.
-
UV-Vis Spectrophotometry: This method is a simpler and more cost-effective technique for quantitative analysis.[2] It relies on the principle that the analyte absorbs light at a specific wavelength. For this compound, the presence of the nitro group and the quinoxaline ring system suggests strong UV absorbance. However, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing impurities in the sample matrix.[2]
Proposed HPLC Method and Comparison
Based on established methods for similar nitroaromatic and quinoxaline compounds, a robust reversed-phase HPLC (RP-HPLC) method is proposed.[3][4] The performance of this proposed method is compared with potential alternative techniques in the table below.
| Parameter | Proposed HPLC Method | Alternative Method 1: GC-MS | Alternative Method 2: UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection.[1] | Measurement of light absorbance by the analyte at a specific wavelength.[2] |
| Stationary Phase | C18 or Phenyl Hydride column (for enhanced retention of nitroaromatics).[4][5] | Capillary column with a non-polar or medium-polarity stationary phase. | Not Applicable |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid.[4] | Inert gas (e.g., Helium, Nitrogen). | Not Applicable |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm.[3][4] | Mass Spectrometer (MS). | UV-Vis Spectrophotometer. |
| Selectivity | High | Very High | Low |
| Sensitivity | High (ng/mL to µg/mL range).[6] | Very High (pg to ng level). | Moderate (µg/mL to mg/mL range). |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Proposed HPLC Method Protocol
This protocol outlines a starting point for the development of a validated HPLC method for the analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic Acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Column: Phenyl Hydride, 4.6 x 150 mm, 4 µm particle size.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v).[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).[4]
-
Gradient Program:
-
0 min: 30% B
-
15 min: 80% B
-
16 min: 30% B
-
20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Prepare the sample for analysis by dissolving it in the same diluent to a similar concentration as the working standard and filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Quantify the analyte using an external standard calibration curve.
-
Assess peak purity using the DAD to check for co-eluting impurities.
Visualizing the Workflow
The logical progression of developing and validating an HPLC method is a critical process for ensuring reliable analytical results.
Caption: A flowchart illustrating the key stages in the development and validation of an HPLC method.
The following diagram outlines the decision-making process when selecting an appropriate analytical method for a given compound.
Caption: A decision tree for selecting an analytical method based on compound properties and analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Nitroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of various nitroquinoxaline derivatives against several cancer cell lines. Quinoxaline scaffolds, particularly those bearing a nitro group, represent a promising class of heterocyclic compounds in anticancer drug discovery. The presence of the electron-withdrawing nitro group has been shown to significantly influence the cytotoxic potential of these molecules. This document synthesizes experimental data from multiple studies to facilitate an objective comparison of their performance and to provide detailed experimental protocols for key cytotoxicity assays.
Data Presentation: Comparative Cytotoxicity of Quinoxaline Derivatives
The cytotoxic activity of chemical compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%. In this context, it represents the concentration needed to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency.
The following table summarizes the IC50 values of selected quinoxaline derivatives, including several nitro-substituted compounds, against a panel of human cancer cell lines. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Nitro-Substituted Quinoxalines & Analogs | ||||
| 2-chloro-7-nitroquinoxaline | Not Specified | - | - | - |
| 2-chloro-6-nitroquinoxaline | Not Specified | - | - | - |
| 6-Nitro-2,3-diphenylquinoxaline | Not Specified | Data not widely available | - | - |
| Other Quinoxaline Derivatives | ||||
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 9 | Doxorubicin | Not Specified | |
| Compound VIIIa | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | Doxorubicin | Not Specified |
| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 | Doxorubicin | Not Specified |
| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 5.3 | Doxorubicin | Not Specified | |
| Compound 11 | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 9 | Doxorubicin | Not Specified | |
| Compound 12 (Thiourea derivative) | HCT116 (Colon Carcinoma) | 4.4 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 4.4 | Doxorubicin | Not Specified | |
| Compound 4i | A549 (Lung Carcinoma) | 3.902 ± 0.098 | Doxorubicin | Not Specified |
| Compound IVd | HeLa (Cervical Cancer) | 3.20 ± 1.32 | Doxorubicin | Not Specified |
| MCF-7 (Breast Cancer) | 4.19 ± 1.87 | Doxorubicin | Not Specified | |
| A549 (Lung Cancer) | 5.29 ± 1.34 | Doxorubicin | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for two widely used colorimetric assays for determining cytotoxicity: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitroquinoxaline derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.[1]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris-base solution (10 mM)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Acetic acid (1%)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with different concentrations of the test compounds for the desired duration.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates several times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates with 1% acetic acid to remove the unbound SRB dye and air dry.
-
Protein-Bound Dye Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.[1]
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows relevant to the assessment of nitroquinoxaline cytotoxicity.
Caption: A generalized experimental workflow for cytotoxicity assessment.
References
The Pivotal Role of Substitution Patterns: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-nitroquinoxaline Analogs
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-Chloro-6-nitroquinoxaline analogs, delving into their structure-activity relationships (SAR) as potential therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions, this document aims to facilitate the rational design of more potent and selective quinoxaline-based compounds.
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a chloro group at the 2-position and a nitro group at the 6-position of the quinoxaline ring system creates a versatile template for further chemical modifications, allowing for a systematic exploration of how different substituents impact biological efficacy.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent introduced at the 2-position, where the chlorine atom serves as a convenient leaving group for nucleophilic substitution. The following table summarizes the in vitro activity of a series of this compound analogs, primarily focusing on their potential as anticancer agents through the inhibition of IKKβ, a key enzyme in the NF-κB signaling pathway implicated in pancreatic cancer.[3]
| Compound ID | R Group (Substitution at 2-position) | Target/Assay | Cell Line | Activity (IC₅₀ in µM) |
| 22a | -Cl | - | - | - |
| Analog 84 | -NH-CO-NH-(4-fluorophenyl) | IKKβ Inhibition | Pancreatic Cancer | Potent |
| 6-nitroquinoxalin-2-ol | -OH | - | - | - |
Data synthesized from a study on quinoxaline urea analogs as IKKβ inhibitors.[3]
The key takeaway from this limited dataset is the significant enhancement of biological activity upon replacement of the 2-chloro group with a substituted urea moiety. This highlights the critical role of the substituent at this position in mediating interactions with the biological target.
Deciphering the Structure-Activity Relationship
The structure-activity relationship of quinoxaline derivatives is a complex interplay of electronic and steric factors. For the this compound scaffold, the following general observations can be made based on broader studies of quinoxaline analogs:
-
Substitution at the 2-position: As demonstrated in the table above, this position is a key handle for modulating biological activity. The introduction of moieties capable of forming hydrogen bonds, such as ureas, amides, and sulfonamides, can significantly enhance potency by facilitating interactions with target proteins.[4]
-
The 6-nitro Group: The electron-withdrawing nature of the nitro group at the 6-position can influence the overall electronic properties of the quinoxaline ring system, potentially impacting its interaction with biological targets and its metabolic stability. Studies on other quinoxaline derivatives have shown that the position and nature of electron-withdrawing or electron-donating groups on the benzene ring are crucial for activity.[1]
-
The Quinoxaline Core: The planar aromatic system of the quinoxaline core is essential for intercalating into DNA or binding to the active sites of enzymes.[5]
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed and standardized protocols are essential. Below are methodologies for key assays used in the evaluation of this compound analogs.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazzolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Standardized inoculum of the microorganism
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Path to Discovery
Diagrams are powerful tools for illustrating complex relationships and workflows. The following visualizations, created using the DOT language, depict a general workflow for SAR studies and a potential signaling pathway targeted by quinoxaline derivatives.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound analogs through targeting the IKK complex.
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Chloro-6-nitroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of 2-Chloro-6-nitroquinoxaline derivatives, supported by experimental data from various studies. The following sections detail their performance in both laboratory (in vitro) and living organism (in vivo) settings, offering insights into their therapeutic potential.
In Vitro Activity: Cytotoxicity Profiling
The in vitro cytotoxic activity of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is a key parameter in these studies. The data consistently demonstrates that these derivatives possess significant anti-proliferative effects across various cancer types.
A common method to determine cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[1][2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative XVa (chloro-substituted) | HCT116 (Colon Carcinoma) | 4.4 | [3] |
| Quinoxaline Derivative XVa (chloro-substituted) | MCF-7 (Breast Adenocarcinoma) | 5.3 | [3] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | C91-PL (Adult T-cell Leukemia) | Not specified, but induced dose-dependent growth inhibition | [4] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | HuT-102 (Adult T-cell Leukemia) | Not specified, but induced dose-dependent growth inhibition | [4] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | CEM (Malignant T-cells) | Not specified, but induced dose-dependent growth inhibition | [4] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Jurkat (Malignant T-cells) | Not specified, but induced dose-dependent growth inhibition | [4] |
| Imidazo[1,2-a]quinoxaline-based EGFR inhibitor (6b) | H1975 (Lung Cancer, gefitinib-resistant) | Promising inhibitory activity | [5] |
In Vivo Efficacy: Anti-tumor Activity in Animal Models
Preclinical in vivo studies, often utilizing xenograft models in immunocompromised mice, are crucial for evaluating the therapeutic potential of novel anti-cancer compounds. These studies assess the ability of a compound to inhibit tumor growth in a living organism. While specific in vivo data for this compound derivatives is emerging, studies on structurally related quinoxaline compounds provide valuable insights into their potential efficacy.
For instance, an imidazo[1,2-a]quinoxaline-based EGFR inhibitor (6b) demonstrated significant anti-tumor activity in an A549 lung cancer xenograft model in nude mice.[5][6] The administration of this compound led to a notable reduction in tumor growth and improved the survival profile of the treated mice.[5][6] Histological examination of the tumor tissues from treated mice revealed cytoplasmic destruction, indicating cancer cell cytotoxicity.[5][6]
| Compound/Derivative | Animal Model | Cancer Type | Key Findings | Reference |
| Imidazo[1,2-a]quinoxaline-based EGFR inhibitor (6b) | A549 Xenograft in Nude Mice | Lung Cancer | Significantly abolished tumor growth; Improved survival profile; Induced cancer cell cytotoxicity. | [5][6] |
| Aminoalcohol-based quinoxaline derivatives (DEQX and OAQX) | Swiss Mice | Not specified (evaluated for anti-inflammatory and analgesic activities) | Demonstrated anti-inflammatory and peripheral analgesic effects. | [7] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol outlines the general steps for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[1][2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Anti-tumor Activity: Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-cancer efficacy of quinoxaline derivatives using a human tumor xenograft model in nude mice.[5][6]
-
Animal Model: Athymic nude mice (nu/nu) are typically used for these studies as they lack a functional immune system and will not reject human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells (e.g., A549 for lung cancer) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The this compound derivative is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight of the mice is also monitored as an indicator of toxicity.
-
Histological Analysis: At the end of the study, tumors may be excised for histological analysis to assess for necrosis and other treatment-related changes.
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives exert their anti-cancer effects through the modulation of various cellular signaling pathways. Key mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of critical kinases involved in cell growth and survival, such as the PI3K/Akt pathway.
Apoptosis Induction
Many quinoxaline derivatives have been shown to induce apoptosis in cancer cells.[3][8] This process is often mediated by the upregulation of the tumor suppressor protein p53, which in turn activates a cascade of caspases (cysteine-aspartic proteases) and modulates the expression of Bcl-2 family proteins to favor cell death.[4][8]
Caption: Apoptosis induction pathway mediated by this compound derivatives.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[9][10] Several quinoxaline derivatives have been identified as inhibitors of this pathway, often targeting the PI3K enzyme itself.[9] By blocking this pathway, these compounds can effectively halt cancer cell growth and induce apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
General Experimental Workflow
The evaluation of a novel anti-cancer compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies.
Caption: General workflow for the evaluation of anticancer compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2- a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-6-nitroquinoxaline: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The correct handling and disposal of 2-Chloro-6-nitroquinoxaline are crucial for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, integrating essential safety protocols to minimize risks to personnel and the surrounding ecosystem. Adherence to these guidelines, in conjunction with institutional and local regulations, is imperative.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data is not extensively detailed in the provided search results, related compounds are noted to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3] All handling and disposal operations should be conducted based on the precautionary principle of minimizing exposure.
Key Safety and Hazard Information:
| Parameter | Information | Source |
| Product Name | This compound | [4][5] |
| CAS Number | 6272-25-9 | [4][5] |
| Molecular Formula | C8H4ClN3O2 | [4][5] |
| Molecular Weight | 209.59 | [4][5] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4][5] |
| First Aid: Skin Contact | Remove contaminated clothing immediately. Wash with soap and plenty of water. Consult a doctor. | [4][5] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [4][5] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [4][5] |
| Fire Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [4] |
| Accidental Release | Avoid dust formation. Use personal protective equipment. Collect and arrange for disposal in suitable, closed containers. Prevent entry into drains. | [4] |
Experimental Protocol: Disposal Procedure
The recommended method for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[1][2] High-temperature incineration at an approved facility is a common and appropriate method for such chlorinated, nitrogen-containing organic compounds.[6] Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear a lab coat and chemical-impermeable gloves (e.g., nitrile rubber).[1][4]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe handling and disposal.
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.[6]
Step 3: Container Labeling and Storage
All waste containers must be correctly labeled and stored pending disposal.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., solid waste, liquid waste in a specific solvent).
-
Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[6] Containers should be kept tightly closed to prevent leaks or spills.[1]
Step 4: Coordination with Environmental Health and Safety (EHS)
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] Provide them with accurate information regarding the composition and quantity of the waste. Follow all institutional protocols for waste manifests and scheduling pickups.
Step 5: Final Disposal
The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[1][2][6] This ensures that the waste is managed in compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 2-Chloro-6-nitroquinoxaline: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent research chemicals. This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-6-nitroquinoxaline (CAS No. 6272-25-9), a quinoxaline derivative often utilized in medicinal chemistry and pharmacological research.[1] Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Physicochemical Properties
Quantitative Data Summary
| Property | Data | Source |
| CAS Number | 6272-25-9 | [2][6] |
| Molecular Formula | C₈H₄ClN₃O₂ | [2][] |
| Molecular Weight | 209.59 g/mol | [2][] |
| Physical State | Crystalline Solid | [1] |
| Appearance | Yellow to Orange | [1] |
| Boiling Point | 350.5°C at 760 mmHg (Predicted) | [8] |
| Melting Point | Not available | [6] |
| Density | Not available | [6] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne particles.[3][5]
-
Ventilated Balance Enclosure: For weighing procedures, a ventilated balance enclosure or a powder containment hood is highly recommended to minimize dust dispersion.[3]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and unobstructed.[9]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are required at all times.[9] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[9]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber.[2] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of as hazardous waste immediately.[2]
-
Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemical-resistant apron or coverall should be worn.[10] Do not wear shorts or open-toed shoes in the laboratory.[11]
-
Respiratory Protection: If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator with a particulate filter is required.[9] Respirator use must be in accordance with a formal respiratory protection program.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling this compound from initial preparation to post-experiment cleanup.
Pre-Handling Preparation:
-
Designated Area: Establish a designated area within a chemical fume hood for handling the compound.[3]
-
Review Safety Data: Before beginning work, review this guide and the available Safety Data Sheet (SDS).[11]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood before introducing the chemical.
Weighing and Transferring:
-
Containment: Perform all weighing and transferring operations within a fume hood or a ventilated balance enclosure.[3][5]
-
Minimize Dust: Handle the solid gently with a spatula to avoid generating dust.[3] Do not pour the dry powder.
-
Solution Preparation: If preparing a solution, add the solid slowly to the solvent to prevent splashing.
Post-Handling Decontamination:
-
Surface Cleaning: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves and weigh boats, in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are critical to protect personnel and the environment. This compound and materials contaminated with it must be treated as hazardous waste.[2][9]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including unused product, contaminated gloves, weigh boats, paper towels, and other disposable labware, in a dedicated, leak-proof container.[12]
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids."[13] List "this compound" as a primary constituent.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, sealed, and shatter-resistant container.
-
Label the container as "Hazardous Waste: Halogenated Organic Liquids."[13] List all chemical components and their approximate concentrations.
-
Do not mix this waste stream with non-halogenated solvents, as this significantly increases disposal costs and complexity.[14]
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or razor blades in a designated sharps container.
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area. Containers must be kept closed except when adding waste.[14]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Never dispose of this compound or its solutions down the drain or in regular trash.[2]
By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing exposure and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and EHS office for additional guidance.
References
- 1. CAS 6272-25-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. ddpsinc.com [ddpsinc.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. bucknell.edu [bucknell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
